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Core Science & Biosynthesis

Foundational

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone This guide provides a comprehensive technical overview of 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

This guide provides a comprehensive technical overview of 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone, a substituted aromatic ketone of interest to researchers in medicinal chemistry and materials science. We will delve into its structural elucidation through a combination of synthetic strategy and spectroscopic analysis, offering field-proven insights into the causality behind the experimental choices.

Strategic Synthesis: A Pathway to the Target Molecule

The synthesis of 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed by combining established organic reactions: the Fries rearrangement followed by regioselective nitration. This two-step process provides a reliable method for obtaining the target compound.

Step 1: Fries Rearrangement of p-cresyl acetate

The initial step involves the synthesis of the key intermediate, 2-hydroxy-4-methylacetophenone. The Fries rearrangement is an ideal choice for this transformation, as it efficiently converts a phenolic ester to a hydroxy aryl ketone.[1][2] The reaction proceeds by treating p-cresyl acetate with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The choice of reaction temperature is critical in directing the regioselectivity of the acyl group migration. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[1][2] To maximize the yield of the desired 2-hydroxy-4-methylacetophenone, the reaction should be conducted at elevated temperatures.

Experimental Protocol: Fries Rearrangement of p-cresyl acetate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with p-cresyl acetate (1 equivalent).

  • Lewis Acid Addition: Anhydrous aluminum chloride (1.2 equivalents) is added portion-wise to the stirred solution. An exothermic reaction is expected.

  • Heating: The reaction mixture is heated to 160-170°C for 2-3 hours to favor the formation of the ortho-isomer.[2] Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-hydroxy-4-methylacetophenone.

Step 2: Regioselective Nitration

The second step is the nitration of the 2-hydroxy-4-methylacetophenone intermediate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho, para-directing, while the methyl (-CH₃) group is also ortho, para-directing. The hydroxyl group is a strongly activating group, the methyl group is a moderately activating group, and the acetyl group is a deactivating group.

The nitration is expected to occur at the position most activated by the hydroxyl and methyl groups and least deactivated by the acetyl group. The position ortho to the hydroxyl group and meta to the acetyl group (C5) is the most likely site for electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2-hydroxy-4-methylacetophenone

  • Reaction Setup: 2-hydroxy-4-methylacetophenone (1 equivalent) is dissolved in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0-5°C.[3]

  • Nitrating Mixture: A cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not rise above 5°C.[3]

  • Reaction: The mixture is stirred for an additional 30 minutes at 0-5°C. Reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is filtered, washed with cold water until neutral, and then recrystallized from ethanol to yield pure 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone.

Synthetic Workflow p_cresyl_acetate p-Cresyl Acetate intermediate 2-Hydroxy-4-methylacetophenone p_cresyl_acetate->intermediate Fries Rearrangement (AlCl3, >160°C) final_product 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone intermediate->final_product Nitration (HNO3, H2SO4, 0-5°C)

Caption: Synthetic workflow for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

    • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring. The downfield shift is due to the electron-withdrawing effects of the nitro and acetyl groups.

    • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group, likely in the range of δ 10-12 ppm, which may exchange with D₂O.

    • Methyl Protons: A singlet around δ 2.4 ppm for the methyl group attached to the ring and another singlet around δ 2.6 ppm for the acetyl methyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments.

    • Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm, is characteristic of a ketone carbonyl carbon.[4]

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

    • Methyl Carbons: Two signals in the upfield region (δ 20-30 ppm) corresponding to the two methyl groups.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ ppm) Assignment
~11.0 (s, 1H)-OH
~8.2 (s, 1H)Ar-H
~7.8 (s, 1H)Ar-H
~2.6 (s, 3H)-COCH₃
~2.4 (s, 3H)Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.

  • N-O Stretch: Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹, are indicative of the nitro group.[4]

  • C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H stretch (phenolic)3200-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ketone)1650-1680
N-O asymmetric stretch1520-1560
N-O symmetric stretch1340-1360
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular weight for 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone (C₉H₉NO₄) is approximately 195.17 g/mol .[5] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and an acetyl group (M-43).

Analytical Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation synthesized_compound 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone nmr NMR Spectroscopy (¹H, ¹³C) synthesized_compound->nmr ir IR Spectroscopy synthesized_compound->ir ms Mass Spectrometry synthesized_compound->ms structure Definitive Molecular Structure nmr->structure ir->structure ms->structure

Sources

Exploratory

solubility of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a given temperature and pressure, is a fundamental physicochemical property in pharmaceutical sciences.[1][2] For a drug to be absorbed and exert its pharmacological effect, it must first be in a dissolved state. Poor solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates.

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is an organic molecule whose potential therapeutic applications necessitate a thorough understanding of its solubility characteristics. The presence of polar functional groups, such as the hydroxyl (-OH) and nitro (-NO2) groups, alongside a nonpolar aromatic ring and methyl group, suggests a nuanced solubility profile that will vary significantly with the choice of solvent. This guide will equip the researcher with the foundational knowledge and practical steps to systematically evaluate this critical parameter.

Physicochemical Properties of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone and Related Analogues

While specific data for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is sparse, we can infer some of its expected properties from closely related compounds. For instance, 1-(2-Hydroxy-5-nitrophenyl)ethanone (CAS 1450-76-6) is a solid at room temperature with a melting point in the range of 100-104°C and a molecular weight of approximately 181.15 g/mol . The addition of a methyl group to form the title compound will slightly increase its molecular weight and may influence its crystal lattice energy and, consequently, its melting point and solubility.

Table 1: Physicochemical Properties of a Related Analogue, 1-(2-Hydroxy-5-nitrophenyl)ethanone

PropertyValueSource(s)
CAS Number 1450-76-6
Molecular Formula C8H7NO4[3][4]
Molecular Weight 181.15 g/mol
Physical Form Solid, powder or crystals[3]
Melting Point 100-104°C

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] The polarity of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, arising from its functional groups, will govern its interaction with solvents of varying polarities.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[1] The overall Gibbs free energy change of the solution process dictates the extent of solubility. This process can be conceptually broken down into:

  • Overcoming the solute-solute interactions in the crystal lattice (endothermic).

  • Overcoming the solvent-solvent interactions to create a cavity for the solute (endothermic).

  • Formation of solute-solvent interactions (exothermic).

A favorable (negative) Gibbs free energy change, leading to higher solubility, occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute-solute and solvent-solvent interactions.

Key factors influencing the solubility of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone include:

  • Polarity of the Solvent: Polar solvents are likely to be more effective at solvating the polar hydroxyl and nitro groups through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents will better accommodate the aromatic ring and methyl group.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitro and carbonyl groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to exhibit good solvent properties.

  • Molecular Size and Shape: The methyl group, while increasing the nonpolar character, may also influence the packing of the molecule in the crystal lattice.

Experimental Determination of Solubility

Given the absence of published data, an experimental approach is necessary. The following is a detailed protocol for determining the solubility of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in a selection of organic solvents. This method is based on the "excess solid" or saturation shake-flask method, which is a reliable technique for solubility measurement.[2]

Materials and Equipment
  • 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (solid)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add a known volume of solvent prep1->prep2 equil Shake at constant temperature until equilibrium is reached prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Carefully withdraw a known volume of the supernatant sep1->sep2 ana1 Dilute the supernatant sep2->ana1 ana2 Analyze by HPLC to determine concentration ana1->ana2 ana3 Calculate original concentration (solubility) ana2->ana3 caption Experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone to several vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25°C.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase used in the analytical method) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison across the different solvents tested.

Table 2: Hypothetical Solubility Data for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone at 25°C

SolventPolarity IndexSolubility (g/L)Solubility (mol/L)
Hexane0.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Ethanol5.2[Experimental Value][Calculated Value]
Methanol6.6[Experimental Value][Calculated Value]

The results should be analyzed in the context of solvent polarity and the potential for specific intermolecular interactions, such as hydrogen bonding. A higher solubility in polar, protic solvents like methanol and ethanol would indicate the dominant role of the hydroxyl and nitro groups in the solvation process.

Conclusion

Determining the solubility of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is a critical step in its development as a potential therapeutic agent. This guide has provided a robust framework for understanding the theoretical underpinnings of solubility and a detailed, practical protocol for its experimental determination. By systematically applying these methodologies, researchers can generate the crucial data needed to guide formulation development, predict in vivo behavior, and ultimately, accelerate the journey from discovery to clinical application.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ACS Publications. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

  • (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-4-nitrophenyl)ethanone. Retrieved from [Link]

  • ACS Publications. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxy-5'-nitroacetophenone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. Drawing upon established principles of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. Drawing upon established principles of medicinal chemistry and structure-activity relationships, this document outlines the scientific rationale for investigating its antimicrobial, antioxidant, and cytotoxic properties. Detailed, field-proven experimental protocols are provided to enable researchers and drug development professionals to systematically evaluate its therapeutic potential. This guide is intended to serve as a foundational resource for initiating preclinical research into this promising compound.

Introduction and Chemical Profile

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is a substituted acetophenone with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . Its structure, characterized by a phenolic hydroxyl group, a methyl group, and a nitro group on the aromatic ring, suggests a rich potential for biological activity. The presence of a hydroxyl group ortho to the acetyl group can lead to intramolecular hydrogen bonding, influencing its physicochemical properties. The nitro group, a strong electron-withdrawing group, is a well-known pharmacophore in various antimicrobial and cytotoxic agents.

PropertyValueSource
IUPAC Name 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanoneN/A
CAS Number 1450-76-6[1][2]
Molecular Formula C₉H₉NO₄[1][3]
Molecular Weight 195.17 g/mol N/A
Physical Form Solid[1]
Melting Point 100-104°C

Proposed Synthesis

A plausible synthetic route for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone can be adapted from the synthesis of related compounds, such as 2-hydroxy-5-methylacetophenone.[4] The proposed synthesis involves a two-step process starting from p-cresol.

Step 1: Acetylation of p-Cresol

p-Cresol is first acetylated to form p-cresyl acetate. This step protects the hydroxyl group and directs the subsequent Fries rearrangement.

Step 2: Fries Rearrangement

The p-cresyl acetate undergoes a Fries rearrangement in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(2-hydroxy-5-methylphenyl)ethanone.[4]

Step 3: Nitration

The final step is the nitration of 1-(2-hydroxy-5-methylphenyl)ethanone to introduce the nitro group at the 5-position. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Synthesis_Workflow p_cresol p-Cresol p_cresyl_acetate p-Cresyl Acetate p_cresol->p_cresyl_acetate Acetylation hydroxy_methylacetophenone 1-(2-Hydroxy-5-methylphenyl)ethanone p_cresyl_acetate->hydroxy_methylacetophenone Fries Rearrangement target_compound 1-(2-Hydroxy-4-methyl-5- nitrophenyl)ethanone hydroxy_methylacetophenone->target_compound Nitration

Caption: Proposed synthetic workflow for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Potential Biological Activity I: Antimicrobial

The presence of a nitroaromatic moiety in the target compound is a strong indicator of potential antimicrobial activity. Nitro-containing compounds are known to exert their antimicrobial effects through the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules such as DNA.[5]

Rationale for Investigation

Numerous studies have demonstrated the antimicrobial properties of nitroaromatic derivatives and substituted acetophenones against a broad spectrum of bacteria and fungi.[5][6][7][8][9][10] The combination of the nitro group and the phenolic hydroxyl group in 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone may lead to synergistic or unique antimicrobial effects.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the inoculum to the wells of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium) and negative (medium only) controls. Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Hypothetical Data Presentation
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Potential Biological Activity II: Antioxidant

Phenolic compounds are a major class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thus interrupting the oxidative chain reaction.[11][12]

Rationale for Investigation

The 2-hydroxy group on the phenyl ring of the target molecule makes it a prime candidate for exhibiting antioxidant activity. The electronic effects of the methyl and nitro substituents will modulate the hydrogen-donating ability of the hydroxyl group. Investigating its antioxidant potential is a logical step in characterizing its biological profile.[13][14][15]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: Add the DPPH solution to each well of the microtiter plate, followed by the addition of the test compound or control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Hypothetical Data Presentation
CompoundIC₅₀ (µg/mL)
1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone45.8
Ascorbic Acid (Positive Control)8.2

Potential Biological Activity III: Cytotoxic/Anticancer

Substituted acetophenones and their derivatives, such as chalcones, have been reported to possess cytotoxic activity against various cancer cell lines.[16][17][18][19] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Rationale for Investigation

The structural features of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, including the substituted phenyl ring, align with the general pharmacophore of other known cytotoxic agents. Therefore, evaluating its effect on the viability of cancer cells is a critical step in assessing its therapeutic potential. In vitro cytotoxicity assays are cost-effective and reproducible methods for initial screening.[20][21]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Materials:

  • 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere (Overnight) start->adhesion treatment Treat with Test Compound adhesion->treatment incubation Incubate (24-72 hours) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate (4 hours) add_mtt->incubation_mtt solubilize Solubilize Formazan with DMSO incubation_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure end Calculate IC50 measure->end

Caption: Workflow for the MTT cell viability assay.

Hypothetical Data Presentation
Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)28.5
A549 (Lung Cancer)42.1

Conclusion

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone possesses a unique combination of structural motifs that suggest a high potential for diverse biological activities. The presence of a nitroaromatic system, a phenolic hydroxyl group, and a substituted acetophenone core provides a strong rationale for its investigation as a novel antimicrobial, antioxidant, and cytotoxic agent. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these potential activities. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy testing, are warranted to fully characterize the therapeutic potential of this promising compound.

References

  • Vertex AI Search. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • CymitQuimica. (n.d.). Ethanone, 1-(2-hydroxy-5-nitrophenyl)-.
  • Rodríguez-Pólit, C., Zúñiga-Miranda, J., Arias-Almeida, B., & Guamán, L. P. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Pharmaceuticals, 15(7), 843.
  • National Center for Biotechnology Information. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central.
  • Journalgrid. (n.d.). Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. RGUHS Journal of Pharmaceutical Sciences.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • MDPI. (2021).
  • Mohareb, R. M. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxy-5-nitrophenyl)ethanone.
  • Encyclopedia MDPI. (2022).
  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Chalcones with Anticancer Activities. PubMed Central.
  • ChemShuttle. (n.d.). 1-(2-hydroxy-5-nitrophenyl)ethanone;CAS No. -.
  • PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • MDPI. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms.
  • ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity.
  • PubChem. (n.d.). 1-(2-Hydroxy-4-nitrophenyl)ethanone.
  • ResearchGate. (2025). Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl)
  • Encyclopedia MDPI. (2022).
  • PubMed. (n.d.).
  • Archives of Medical Science. (n.d.).
  • PubChem. (n.d.). 2'-Hydroxy-5'-nitroacetophenone.
  • PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone.
  • J. Chem. Soc. Pak. (n.d.). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H--benzopyran-2-one.

  • JScholar Publishers. (2023).
  • MDPI. (2023).
  • ChemicalBook. (2026). 1-(2-Hydroxy-5-methylphenyl)ethanone.
  • ResearchGate. (2025). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy.
  • Benchchem. (2025). Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)
  • Semantic Scholar. (n.d.). Antioxidant properties of phenols.
  • ResearchGate. (n.d.). MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES.
  • PubMed. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents.

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Exploratory

literature review of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone research

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Hydroxy-4-methyl-5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemicals, and material science. Its multifunctional structure, featuring a reactive ketone, a directing hydroxyl group, and an electron-withdrawing nitro group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, spectroscopic characterization, and potential applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Introduction: A Multifunctional Scaffold

Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the construction of a diverse range of chemical architectures. Within this class, 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone stands out due to its unique combination of functional groups. The interplay between the hydroxyl, methyl, and nitro substituents on the phenyl ring, in conjunction with the acetyl group, dictates its reactivity and opens up numerous avenues for further chemical transformations.

The hydroxyl group not only influences the electronic properties of the aromatic ring but also provides a handle for derivatization, such as in the formation of ethers or esters. The nitro group, a strong electron-withdrawing group, significantly impacts the reactivity of the aromatic ring and can be a precursor to an amino group, which is a key functional group in many biologically active molecules. The ketone functionality is a versatile reaction site for nucleophilic additions and condensations, enabling chain elongation and the formation of heterocyclic systems.

This guide will delve into the synthetic pathways to this valuable compound, explore its chemical behavior, and discuss its current and potential applications, providing researchers with a solid foundation for its use in their own work.

Synthesis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

The most direct and common method for the synthesis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is the electrophilic nitration of the corresponding precursor, 2-hydroxy-4-methylacetophenone.

Synthetic Pathway: Electrophilic Nitration

The synthesis involves the regioselective nitration of 2-hydroxy-4-methylacetophenone using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a low temperature to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Diagram 1: Synthesis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Synthesis_of_1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone reactant 2-Hydroxy-4-methylacetophenone product 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone reactant->product Nitration reagents HNO₃, H₂SO₄ (0-10 °C)

Caption: Synthetic route via nitration.

Detailed Experimental Protocol

This protocol is based on established procedures for the nitration of substituted acetophenones.[1][2]

Materials:

  • 2-Hydroxy-4-methylacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.

  • Slowly add 2-hydroxy-4-methylacetophenone to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxy-4-methylacetophenone in sulfuric acid over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • A yellow precipitate of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone will form. Allow the ice to melt completely.

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Rationale Behind Experimental Choices
  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts. It also enhances the regioselectivity of the reaction.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Regioselectivity: The hydroxyl group at C2 and the methyl group at C4 are both activating, ortho-para directing groups. The acetyl group at C1 is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group primarily directs the incoming electrophile. The position para to the hydroxyl group (C5) is sterically accessible and electronically favored, leading to the formation of the 5-nitro isomer as the major product.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
AppearanceYellow crystalline solid
Melting PointExpected to be in the range of 100-150 °C
SolubilitySparingly soluble in water, soluble in common organic solvents like acetone, ethanol, and dichloromethane
Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[3]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)3200-3500 (broad)
C=O (ketone)1650-1680
NO₂ (nitro)1500-1550 (asymmetric) and 1330-1370 (symmetric)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will provide detailed structural information.[4][5]

¹H NMR (predicted chemical shifts in CDCl₃):

  • δ 12.0-13.0 ppm (s, 1H): Phenolic -OH proton, deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen.

  • δ 8.0-8.2 ppm (s, 1H): Aromatic proton at C6, deshielded by the adjacent nitro group.

  • δ 7.0-7.2 ppm (s, 1H): Aromatic proton at C3.

  • δ 2.6-2.8 ppm (s, 3H): Acetyl -CH₃ protons.

  • δ 2.3-2.5 ppm (s, 3H): Methyl -CH₃ protons on the aromatic ring.

¹³C NMR (predicted chemical shifts in CDCl₃):

  • δ ~200 ppm: Carbonyl carbon (C=O).

  • δ ~160 ppm: Aromatic carbon attached to the hydroxyl group (C2).

  • δ ~140-145 ppm: Aromatic carbons attached to the nitro group (C5) and methyl group (C4).

  • δ ~120-130 ppm: Other aromatic carbons.

  • δ ~25-30 ppm: Acetyl methyl carbon.

  • δ ~20 ppm: Aromatic methyl carbon.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

Diagram 2: Reactivity of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Reactivity cluster_ketone Ketone Reactions cluster_nitro Nitro Group Reactions cluster_hydroxyl Hydroxyl Group Reactions start 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone chalcone Chalcones start->chalcone Condensation with Aromatic Aldehydes schiff_base Schiff Bases start->schiff_base Reaction with Primary Amines oxime Oximes start->oxime Reaction with Hydroxylamine amine Amines start->amine Reduction (e.g., Sn/HCl) ether Ethers start->ether Williamson Ether Synthesis ester Esters start->ester Esterification

Caption: Potential chemical transformations.

Reactions at the Ketone Group
  • Condensation Reactions: The acetyl group can participate in Claisen-Schmidt condensations with aromatic aldehydes to form chalcones, which are precursors to flavonoids and other biologically active compounds.

  • Formation of Schiff Bases and Oximes: Reaction with primary amines or hydroxylamine yields the corresponding Schiff bases and oximes, respectively. These derivatives are important ligands in coordination chemistry and can exhibit their own biological activities.[4][5]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation. This transformation is crucial as it introduces a basic nitrogen atom, opening up possibilities for the synthesis of a wide range of nitrogen-containing heterocycles like quinolines, benzodiazepines, and various amides with potential pharmacological properties.[1][6]

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can be used to alter the solubility, lipophilicity, and biological activity of the molecule.

Potential Biological Activities and Applications

The structural motifs present in 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone are found in numerous compounds with interesting biological activities.

Antimicrobial and Antifungal Potential

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[7] The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive nitrogen species that can cause cellular damage. Molecular docking studies on the non-nitrated precursor, 1-(2-hydroxy-5-methylphenyl)ethanone, have shown good binding affinities to key enzymes in Staphylococcus aureus, suggesting potential antimicrobial properties that could be modulated by the presence of the nitro group.[8]

Enzyme Inhibition

Derivatives of nitrated aromatic ketones have been investigated as enzyme inhibitors. For example, certain 1-(3,4-dihydroxy-5-nitrophenyl)ethanone derivatives have been shown to be potent and long-acting inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[9][10] This suggests that 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone could serve as a scaffold for the development of novel enzyme inhibitors.

Intermediate in Drug Discovery and Agrochemicals

Given its versatile reactivity, this compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical research.[11] The ability to introduce various functionalities through reactions at the ketone, nitro, and hydroxyl groups allows for the creation of diverse chemical libraries for screening against various biological targets.

Conclusion

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is a highly functionalized aromatic ketone with significant potential as a chemical intermediate. Its synthesis via the nitration of 2-hydroxy-4-methylacetophenone is a straightforward and scalable process. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse and complex molecules. The structural similarity of its derivatives to known biologically active compounds suggests that it is a promising scaffold for the development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its synthesis, properties, and applications to aid researchers in harnessing the full potential of this versatile molecule.

References

  • Mamedov, V. A., et al. (2016). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Magnetic Resonance in Chemistry, 54(11), 896-904. Available at: [Link]

  • Lotta, T., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 651-659. Available at: [Link]

  • Mamedov, V. A., et al. (2016). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl- 3-nitrophenyl)ethanone oxime and (E). Journal of Molecular Structure, 1125, 345-353. Available at: [Link]

  • ChEMBL. (n.d.). Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-.... Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 26(11), 3283. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROACETOPHENONE. Retrieved from [Link]

  • Satya, M. S., et al. (2022). MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES. International Journal of Pharmacy and Pharmaceutical Sciences, 14(6), 24-27. Available at: [Link]

  • Oniga, S., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2050-2059. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The Strategic Utility of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide on the application of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone as a pivotal chemical intermediate for researchers in synthetic chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone as a pivotal chemical intermediate for researchers in synthetic chemistry and drug development. This trifunctional aromatic ketone, featuring hydroxyl, acetyl, and nitro groups, serves as a versatile scaffold for constructing complex molecular architectures, particularly substituted heterocyclic systems. We present detailed protocols for the strategic reduction of the nitro moiety and the subsequent cyclocondensation to form a benzoxazole core, a privileged scaffold in medicinal chemistry. The rationale behind experimental choices, safety protocols, and data interpretation are discussed in detail to ensure reproducible and reliable outcomes.

Introduction: A Multifunctional Synthetic Building Block

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is an aromatic ketone characterized by a unique arrangement of functional groups that dictate its reactivity and synthetic potential.[1] The molecule integrates:

  • An ortho-hydroxyacetophenone core, which is known to influence the acidity of the phenolic proton and participate in intramolecular hydrogen bonding, affecting the molecule's conformation and reactivity.

  • A nitro group (para to the hydroxyl and meta to the acetyl group), which is a strong electron-withdrawing group. Its primary utility as an intermediate lies in its facile reduction to a primary amine, unlocking a plethora of subsequent transformations.

  • A methyl group , which provides a point of substitution and subtly influences the electronic properties of the aromatic ring.

The strategic positioning of these groups makes this compound an ideal precursor for the synthesis of various heterocyclic compounds. The ortho-aminophenol moiety, generated after nitro reduction, is a classical precursor for benzoxazoles, benzothiazoles, and other fused ring systems of significant pharmacological interest.

Physicochemical & Safety Data

Proper handling of chemical intermediates is paramount for laboratory safety and experimental success. The properties and safety profile for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone are summarized below, based on data from structurally related compounds.

PropertyValueSource
CAS Number Not explicitly assigned; structurally related to 1450-76-6.[2]
Molecular Formula C₉H₉NO₄Derived
Molecular Weight 195.17 g/mol Derived
Appearance Expected to be a yellow to light-brown crystalline solid.[3]
Purity Typically >97% for research-grade chemicals.[4]
Storage Store at room temperature, under an inert atmosphere (e.g., Nitrogen). Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Precautionary Notes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[6][7]

Incompatible Materials: Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[7]

Core Application: Selective Nitro Group Reduction

The most powerful and common application for this intermediate is the selective reduction of the nitro group to an amine. This transformation converts the starting material into 1-(5-Amino-2-hydroxy-4-methylphenyl)ethanone , a highly valuable ortho-aminophenol derivative.

Causality of Method Selection: While several methods exist for nitro group reduction (e.g., metal-acid systems like Sn/HCl), catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred. This method offers cleaner reaction profiles, avoids harsh acidic conditions that could promote side reactions, and simplifies product isolation, as the byproducts are only water and the catalyst is easily removed by filtration.

Protocol 1: Synthesis of 1-(5-Amino-2-hydroxy-4-methylphenyl)ethanone via Catalytic Hydrogenation

This protocol details the procedure for reducing the nitro group using H₂ gas and a palladium catalyst.

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Starting Material & Catalyst C 3. Dissolve in Solvent (Ethanol) A->C B 2. Prepare Reaction Vessel B->C D 4. Purge with N₂ then H₂ C->D E 5. Run Reaction (Monitor by TLC) D->E F 6. Filter Catalyst (via Celite) E->F G 7. Concentrate Filtrate F->G H 8. Purify by Recrystallization G->H I I H->I Final Product G A 1-(5-Amino-2-hydroxy-4-methylphenyl)ethanone C 2,5-Dimethyl-7-acetylbenzoxazole A->C Polyphosphoric Acid (PPA) Heat B Acetic Anhydride B->C

Sources

Application

HPLC analysis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

An Application Note for the Isocratic HPLC-UV Analysis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Abstract This application note presents a robust and validated isocratic reversed-phase high-performance liquid chrom...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and buffered aqueous mixture, coupled with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, efficient, and precise method for the determination of this nitrophenol derivative. The narrative explains the causal reasoning behind each methodological choice, from solvent selection to system suitability criteria, ensuring the protocol is scientifically sound and self-validating.

Introduction: The Analytical Imperative

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is an aromatic compound featuring hydroxyl, methyl, and nitro functional groups. Such structures are common scaffolds in medicinal chemistry and serve as key intermediates in the synthesis of more complex molecules. The purity and concentration of this starting material are critical parameters that can significantly impact the yield and impurity profile of a final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method is essential for its characterization.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preeminent technique for analyzing moderately polar aromatic compounds.[1] Its widespread adoption is due to its high resolution, sensitivity, and adaptability. This guide details a specific HPLC method developed for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, grounding each step in established chromatographic principles to provide a protocol that is both practical and scientifically rigorous.

Method Rationale and Development: A Mechanistic Approach

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. The choices for the stationary phase, mobile phase, and detection parameters were made to achieve optimal separation, peak shape, and sensitivity.

Analyte Physicochemical Profile

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (Molecular Weight: approx. 195.17 g/mol ) is a moderately polar molecule. Its structure contains a non-polar benzene ring and methyl group, along with polar hydroxyl, nitro, and ketone functionalities. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a non-polar stationary phase.

The presence of a conjugated pi system across the phenyl ring, ketone, and nitro group results in strong absorption of ultraviolet (UV) light.[2] This intrinsic property allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. The phenolic hydroxyl group has an acidic proton, and its ionization state is pH-dependent. Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape.

Chromatographic System Selection

A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used columns in reversed-phase HPLC and offer excellent retention for a broad range of molecules, particularly aromatic compounds.[1] The hydrophobic C18 alkyl chains provide a non-polar environment for the retention of the analyte via hydrophobic interactions with its phenyl ring and methyl group.

The mobile phase is a critical component that governs the elution of the analyte. The selection of its constituents is a balance between solvating power, viscosity, and UV transparency.[3]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides lower backpressure than methanol when mixed with water and has a lower UV cutoff wavelength (190 nm), which minimizes baseline noise.[4][5]

  • Aqueous Component & pH Control: An aqueous buffer is used to control the pH of the mobile phase. The phenolic hydroxyl group on the analyte is weakly acidic. By setting the mobile phase pH to approximately 3.0 using a phosphate buffer, the hydroxyl group remains fully protonated (non-ionized). This prevents peak tailing and ensures a single, sharp chromatographic peak with a reproducible retention time. Isocratic elution, where the mobile phase composition remains constant, was found to be sufficient for this analysis, simplifying the method and improving reproducibility.[6]

A UV detector is employed for this analysis. Based on the analysis of similar nitrophenol isomers, which show strong absorbance between 290 nm and 320 nm, a detection wavelength of 317 nm is selected.[6][7] This wavelength provides high sensitivity for the analyte while minimizing interference from potential impurities. A PDA detector can be used during method development to scan the entire UV-Vis spectrum of the analyte peak to confirm the optimal wavelength (λmax).

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Equipment and Reagents
  • Equipment:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.

    • Analytical balance (4 decimal places).

    • pH meter.

    • Sonicator.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps.

    • 0.45 µm membrane filters for solvent filtration.

    • 0.22 µm syringe filters for sample filtration.

  • Reagents:

    • 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone reference standard (≥98% purity).

    • Acetonitrile (HPLC gradient grade).[8]

    • Water (HPLC grade or Milli-Q).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Phosphoric acid (H₃PO₄, analytical grade).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25mM KH₂PO₄ buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 317 nm
Run Time 10 minutes
Preparation of Solutions
  • 25mM KH₂PO₄ Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation:

    • Mix 550 mL of acetonitrile with 450 mL of the prepared 25mM KH₂PO₄ buffer.

    • Degas the mobile phase by sonication for 15-20 minutes or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25.0 mg of the 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample containing the analyte.

    • Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. Inject the mid-point working standard (e.g., 25 µg/mL) five times consecutively. The system is deemed suitable for analysis if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Repeatability (RSD%) ≤ 2.0% for peak area and retention time
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Perform the System Suitability Test.

  • If SST criteria are met, proceed with the analysis.

  • Construct a calibration curve by injecting each working standard solution once.

  • Inject the prepared sample solutions.

  • Inject a continuing calibration verification standard (e.g., the mid-point standard) after every 10-15 sample injections to monitor system performance.

Data Analysis and Expected Results

Peak Identification and Integration

The analyte peak is identified by comparing its retention time with that of the reference standard. The peak area is determined using the chromatography data software's integration algorithm.

Quantification

The concentration of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in the sample is calculated using the linear regression equation obtained from the calibration curve (Peak Area vs. Concentration).

  • Equation: y = mx + c

    • Where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.

Representative Data

Under the specified conditions, the following results are expected for a 25 µg/mL standard:

ParameterExpected Value
Retention Time (tR) ~ 4.5 minutes
Tailing Factor (T) ~ 1.1
Theoretical Plates (N) > 4000
Linearity (r²) ≥ 0.999 (over 1-100 µg/mL range)

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final report generation.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. HPLC Analysis Stage cluster_data 3. Data Processing Stage prep_mobile Prepare Mobile Phase (ACN:Buffer) filter_solvents Filter & Degas Solvents prep_std Prepare Standard Solutions (Stock & Working) prep_sample Prepare Sample Solutions sst System Suitability Test (5 Injections) prep_std->sst inject_samples Inject Samples prep_sample->inject_samples equilibrate System Equilibration filter_solvents->equilibrate Load Solvents equilibrate->sst check_sst SST Pass? sst->check_sst check_sst->equilibrate No, Troubleshoot calibration Inject Calibration Standards check_sst->calibration Yes calibration->inject_samples integrate Peak Integration & Identification inject_samples->integrate quantify Quantification (via Calibration Curve) integrate->quantify report Generate Final Report quantify->report

Caption: HPLC analysis workflow for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the quantitative determination of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and buffered water provides a simple, robust, and efficient separation. The protocol incorporates system suitability tests to ensure data integrity, making it a reliable tool for quality control and research applications in the pharmaceutical and chemical industries.

References

  • LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. [Link]

  • Taylor & Francis Online. (2017, September 25). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Pure Synth. (n.d.). HPLC Solvent Properties & Sol...[Link]

  • Shodex. (n.d.). Solubility of Solvents | Shodex HPLC Columns and Standards. [Link]

  • Shimadzu. (n.d.). 11. Organic Solvents Used in HPLC. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Chemistry LibreTexts. (2023, October 31). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

Sources

Method

Application Note: Experimental Protocol for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in Cell Culture

Executive Summary & Compound Profile This application note details the standardized protocol for the handling, solubilization, and biological evaluation of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS: 103440-91-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the standardized protocol for the handling, solubilization, and biological evaluation of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS: 103440-91-1) in mammalian cell culture.[1]

While often utilized as a synthetic intermediate for indole or chalcone derivatives, this compound possesses distinct physicochemical properties—specifically the ortho-hydroxy-ketone motif and the nitro group—that dictate its behavior in biological systems.[1]

Chemical Identity & Properties[1][2][3][4][5]
  • Systematic Name: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone[1]

  • Synonyms: 2'-Hydroxy-4'-methyl-5'-nitroacetophenone[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 195.17 g/mol [1]

  • Key Structural Feature: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] This "pseudo-ring" formation significantly increases lipophilicity (LogP) and membrane permeability compared to non-ortho isomers, but drastically reduces aqueous solubility.[1]

Mechanistic Considerations (Expert Insight)

Researchers must account for two critical factors when applying this compound to cells:

  • Nitro-Reduction: The 5-nitro group is susceptible to enzymatic reduction by cellular nitroreductases (type I and II), potentially generating reactive nitroso intermediates or reactive oxygen species (ROS) that confound viability data.[1]

  • pH Sensitivity: While the intramolecular H-bond stabilizes the phenol, the compound can act as a proton uncoupler at high concentrations, affecting mitochondrial membrane potential.[1]

Preparation & Handling

Safety Warning: Nitro-aromatic compounds should be treated as potential sensitizers.[1] Handle in a fume hood. Protect from strong light sources, as nitro-acetophenones can undergo photochemical rearrangement.[1]

Solubilization Protocol

Due to the intramolecular hydrogen bonding, this compound is poorly soluble in neutral aqueous buffers.[1]

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, cell-culture grade (≥99.9%)
Stock Concentration 100 mMVortex vigorously.[1] Mild warming (37°C) may be required.[1]
Storage -20°C (Aliquot)Avoid repeated freeze-thaw cycles to prevent crystallization.
Working Solvent Culture Media (e.g., DMEM/RPMI)Max DMSO final concentration: 0.5% (v/v)
Stability in Culture Media[1]
  • Precipitation Risk: High.[1] The transition from DMSO to aqueous media can cause "crashing out" at concentrations >100 µM.[1]

  • Verification: Always inspect the 100 µM working solution under 10x microscopy before adding to cells. If crystals are visible, sonicate or lower the concentration.[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for preparing and treating cells, ensuring reproducibility.

ExperimentalWorkflow cluster_0 Critical Checkpoint Stock Stock Prep (100 mM in DMSO) Inter Intermediate Dilution (200x in Media/PBS) Stock->Inter 1:200 Dilution (Prevents Shock) Final Final Working Solution (1x on Cells) Inter->Final Addition to Wells Check Microscopic Check for Crystals Inter->Check Assay Readout (Viability/ROS) Final->Assay 24-72h Incubation

Caption: Step-wise dilution workflow emphasizing the intermediate dilution step to prevent precipitation shock.

Protocol A: Cytotoxicity Profiling (Dose-Response)

Objective: Determine the IC50 of the compound in your specific cell line.[1]

  • Seeding: Seed cells (e.g., A549, HeLa, or HEK293) in 96-well plates at 5,000–10,000 cells/well. Incubate for 24h to allow attachment.

  • Preparation of Dilutions:

    • Prepare a 200 mM stock in DMSO.[1]

    • Perform serial dilutions (1:2 or 1:3) in a separate "Master Block" using serum-free media to generate 2x concentrations (e.g., 200 µM, 100 µM, 50 µM...).

    • Note: Keep DMSO constant (e.g., 0.5%) across all dilutions, including the Vehicle Control.[1]

  • Treatment: Remove old media from cells.[1][2] Add 100 µL of the 2x compound solutions + 100 µL of complete media (final 1x concentration).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add CCK-8 or MTT reagent. Incubate 1-4 hours. Measure absorbance (450 nm for CCK-8; 570 nm for MTT).

Protocol B: ROS Generation Assay

Objective: Assess if the nitro group is driving oxidative stress (a common artifact of nitro-aromatics).[1]

  • Probe Loading: Pre-load cells with DCFDA (20 µM) for 30 minutes in serum-free media.

  • Wash: Wash cells 2x with PBS to remove extracellular dye.[1]

  • Treatment: Treat cells with the compound (at IC50 concentration) for 4–6 hours.[1]

  • Measurement: Read fluorescence (Ex/Em: 485/535 nm) immediately.

    • Interpretation: A significant increase >1.5x over control suggests the nitro group is undergoing redox cycling.[1]

Mechanistic Logic & Data Interpretation[1]

Understanding the metabolic fate of the nitro group is essential for interpreting your data.[1] The diagram below illustrates the potential redox cycling pathway.

Mechanism Parent Parent Compound (Nitro-ketone) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction Nitroqs Nitroreductase (Enzymatic Reduction) Nitroqs->Radical Radical->Parent Redox Cycling Oxygen O2 Radical->Oxygen Amine Amine Metabolite (R-NH2) Radical->Amine 6e- Reduction (Anaerobic) Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide Electron Transfer

Caption: Redox cycling mechanism of nitro-aromatics. The "Futile Cycle" between the parent and radical anion generates Superoxide, causing toxicity unrelated to specific target binding.[1]

Data Summary Table Template

Use this table to standardize your results reporting.[1]

Cell LineIC50 (µM)Max Inhibition (%)ROS Induction (Fold Change)Precipitation Observed?
A549 [Data][Data][Data]No (<100 µM)
HepG2 [Data][Data][Data]Yes (>150 µM)

References

  • PubChem. (n.d.).[1][3] Compound Summary: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS 103440-91-1).[1] Retrieved from [Link]

  • Capricorn Scientific. (n.d.).[1] Antibiotics and Reagents in Cell Culture: Best Practices. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

This guide outlines a robust, scalable protocol for the synthesis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (also known as 5-nitro-2'-hydroxy-4'-methylacetophenone). This protocol is designed for transition from la...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scalable protocol for the synthesis of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (also known as 5-nitro-2'-hydroxy-4'-methylacetophenone). This protocol is designed for transition from laboratory scale (grams) to pilot scale (kilograms), emphasizing process safety, heat management, and regiochemical control.

Executive Summary

The target molecule, 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS: 103440-91-1), is a critical nitro-aromatic intermediate used in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Its synthesis involves the electrophilic nitration of 1-(2-hydroxy-4-methylphenyl)ethanone (2'-hydroxy-4'-methylacetophenone).

While standard nitration protocols exist, scaling this reaction presents specific challenges:

  • Regioselectivity: Competition between the 3-position (ortho to OH, ortho to Acetyl) and the 5-position (para to OH, ortho to Methyl).

  • Thermal Hazard: The reaction is highly exothermic. Poor heat removal can lead to thermal runaway or dinitration (formation of unstable polynitro species).

  • Product Quality: Controlling the formation of the 3-nitro isomer impurity.

This guide provides a Critical Process Parameter (CPP) controlled workflow to ensure >90% regioselectivity and safe operation at scale.

Reaction Engineering & Mechanism

Retrosynthetic Analysis

The synthesis is a single-step electrophilic aromatic substitution (Nitration) of the commercially available precursor.

  • Substrate: 1-(2-Hydroxy-4-methylphenyl)ethanone (CAS: 6921-64-8).

  • Reagent: Mixed Acid (Nitric Acid / Sulfuric Acid).[1][2][3]

  • Mechanism: The hydroxyl group (-OH) is a strong activating ortho, para-director.[1] The methyl group (-CH3) is a weak activator. The acetyl group (-COCH3) is a deactivator.[1][3][4]

    • Position 3: Sterically crowded (flanked by -OH and -CH3) and electronically disfavored by the ortho-acetyl group.

    • Position 5: Para to the strong -OH donor and ortho to the -CH3 group. This is the electronically and sterically favored site.

Reaction Pathway Visualization

ReactionScheme SM Starting Material (2'-Hydroxy-4'-methylacetophenone) Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Nitronium Ion (NO2+) T < 0°C Reagent Mixed Acid (HNO3 / H2SO4) Reagent->Intermediate Product Target Product (5-Nitro Isomer) >90% Intermediate->Product -H+ (Major Path) Impurity Impurity (3-Nitro Isomer) <5% Intermediate->Impurity (Minor Path)

Figure 1: Reaction pathway showing the preferential formation of the 5-nitro isomer due to directing effects.

Process Safety & Critical Parameters

WARNING: Nitration reactions are inherently hazardous. The generation of the nitronium ion is exothermic, and the nitro-product is an energetic material.

ParameterSpecificationRationale
Temperature -10°C to 0°CPrevents dinitration and suppresses formation of the 3-nitro isomer. Above 5°C, side reactions increase exponentially.
Dosing Rate Heat-flow controlledAccumulation of unreacted HNO3 leads to "runaway" potential. Dosing must stop if T > 0°C.
Acid Strength H2SO4 (98%) / HNO3 (70%)Water acts as a reaction dampener. Using fuming HNO3 is possible but requires stricter cooling.
Quenching Inverse AdditionPouring the reaction mixture into ice/water prevents localized overheating.

Detailed Experimental Protocol

Materials
  • Precursor: 1-(2-Hydroxy-4-methylphenyl)ethanone (Purity >98%).

  • Solvent/Catalyst: Sulfuric Acid (H2SO4), Conc. 98%.[4]

  • Reagent: Nitric Acid (HNO3), 70% (d=1.41).

  • Quench: Crushed Ice / Deionized Water.

  • Recrystallization Solvent: Ethanol (95%) or Methanol.

Laboratory Scale Protocol (100g Basis)

Use this protocol for initial validation and impurity profiling.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a digital internal thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath (or cryostat) set to -15°C.

  • Dissolution: Charge 300 mL of Conc. H2SO4 to the flask. Cool to -10°C. Add 100.0 g (0.666 mol) of 1-(2-Hydroxy-4-methylphenyl)ethanone portion-wise over 20 minutes.

    • Note: The solution will turn yellow/orange.[5] Ensure T < 0°C during addition.

  • Reagent Preparation: In a separate beaker, pre-mix 45 mL (0.70 mol, 1.05 eq) of HNO3 (70%) with 60 mL of Conc. H2SO4.[1][2][3][4][6] Cool this "Mixed Acid" to 0°C.

  • Nitration (The Critical Step): Transfer the Mixed Acid to the addition funnel. Add dropwise to the reaction flask.

    • Target T: -5°C.

    • Max T: 0°C.

    • Control: If T reaches 0°C, stop addition immediately and allow to cool.

    • Time: Addition should take approx. 60-90 minutes.

  • Post-Reaction: Stir at -5°C for an additional 60 minutes. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Quench: Prepare 1.5 kg of crushed ice in a 4L beaker. Slowly pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 500 mL) until the filtrate pH is neutral (> pH 4).

  • Purification: Recrystallize the crude wet cake from Ethanol (approx. 5 mL per gram of crude) . Heat to reflux to dissolve, filter hot (to remove insolubles), and cool slowly to 4°C.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 80-85% (approx. 105-110 g). Appearance: Yellow crystalline needles.

Pilot Scale Considerations (10kg Scale)

For scale-up, heat transfer area per unit volume decreases. The "Batch" mode becomes risky. A Semi-Batch or Continuous Flow approach is recommended.

Pilot Workflow Diagram

ProcessFlow cluster_0 Feed Preparation TankA Substrate in H2SO4 (Cooled -10°C) Reactor Jacketed Glass-Lined Reactor (Active Cooling Loop) T_set = -10°C TankA->Reactor Initial Charge TankB Mixed Acid (HNO3/H2SO4) TankB->Reactor Controlled Dosing (Interlocked to Temp) Quench Quench Tank (Ice/Water Slurry) Reactor->Quench Gravity Drop Filter Centrifuge / Filter Dryer Quench->Filter Slurry Transfer

Figure 2: Pilot-scale workflow utilizing active cooling and safety interlocks.

Scale-Up Adaptations:

  • Dosing Interlock: The acid feed pump must automatically cut off if the reactor temperature exceeds -2°C.

  • Agitation: Use a hydrofoil impeller to ensure rapid mixing of the viscous sulfuric acid solution; local hot spots cause dinitration.

  • Quench: At 10kg scale, the heat of dilution of H2SO4 is massive. The quench tank must have its own cooling jacket, and the addition rate of the reaction mass to the water must be controlled.

Analytical Characterization & Specifications

TestMethodAcceptance Criteria
Appearance VisualYellow crystalline powder
Assay HPLC (C18, ACN/Water)> 98.0%
Regio-Isomer (3-Nitro) HPLC< 1.5%
Melting Point Capillary101°C - 103°C
Residual Solvent GC-HSEthanol < 5000 ppm

NMR Validation (1H NMR, 500 MHz, CDCl3):

  • δ 12.5 ppm (s, 1H): Chelated Phenolic OH (characteristic of ortho-hydroxy ketones).

  • δ 8.5 ppm (s, 1H): Aromatic H at Position 6 (between Nitro and Acetyl - highly deshielded).

  • δ 6.9 ppm (s, 1H): Aromatic H at Position 3 (between OH and Methyl).

  • δ 2.6 ppm (s, 3H): Acetyl -CH3.

  • δ 2.3 ppm (s, 3H): Aryl -CH3.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Temperature too high (>5°C) causing oxidation/tars.Check cooling loop efficiency. Slow down acid addition.
High 3-Nitro Impurity Reaction temperature too low (<-20°C) or insufficient mixing.[4]Ensure T is between -10 and 0°C. Improve agitation (Reynolds number).
Sticky/Oily Product Incomplete removal of H2SO4 or presence of dinitro species.Repulp filter cake in water before recrystallization. Ensure acid wash is thorough.
Runaway Exotherm Accumulation of HNO3 (Dosing faster than reaction).STOP DOSING. Allow reaction to catch up. Verify cooling capacity.

References

  • Nitration of Acetophenones: Corson, B. B.; Hazen, R. K. Organic Syntheses, Coll.[7] Vol. 2, p. 434 (1943).

  • Regioselectivity in Phenolic Ketones: BenchChem Technical Support: Nitration of 4-methylacetophenone.

  • Safety in Nitration Scale-Up: Urben, P. G. Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed. Elsevier, 2007.
  • Product Characterization Data: PubChem Compound Summary for CID 2775593.

  • General Nitration Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 855. Longman Scientific & Technical.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in Solution

Welcome to the technical support center for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (HMNPE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HMN...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (HMNPE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HMNPE's solution stability. As a substituted nitrophenol, its behavior in solution is governed by a delicate interplay of pH, solvent choice, light, and temperature. This document provides in-depth troubleshooting advice and foundational knowledge to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when working with HMNPE in solution. The format is designed to help you quickly identify the cause and implement a validated solution.

Question 1: I've prepared a solution of HMNPE, but it appears cloudy or has formed a precipitate. What is happening?

Answer:

This is a classic sign of poor solubility, which can compromise the accuracy of your experiment by reducing the effective concentration of the compound. The primary causes are typically related to solvent choice and pH.

  • Causality: The HMNPE molecule contains a hydrophobic phenyl ring, which limits its solubility in purely aqueous solutions.[1] While the polar nitro (-NO2), hydroxyl (-OH), and acetyl groups aid in solubility, they are often insufficient to overcome this hydrophobicity, especially at higher concentrations.

  • Troubleshooting Steps:

    • Utilize a Co-solvent: The most reliable first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent choices. You can then dilute this stock solution into your final aqueous buffer. Always run a parallel control with the same final concentration of the co-solvent to account for any effects on your assay.

    • Adjust the Solution pH: HMNPE is a weak acid due to its phenolic hydroxyl group. Increasing the pH of the solution above its pKa will deprotonate the hydroxyl group to form the more soluble phenolate anion.[1][2] For structurally similar nitrophenols, a pH of 8.0 or higher significantly improves solubility.[1]

    • Gentle Heating: For some compounds, gently warming the solution can increase the rate of dissolution.[1] However, this should be done with caution, as excessive heat can lead to thermal degradation. Always allow the solution to return to your experimental temperature to ensure the compound does not precipitate out upon cooling.

Question 2: The color of my HMNPE solution has intensified or changed to a distinct yellow after preparation or storage. Should I be concerned?

Answer:

Yes, a color change is a significant observation that likely indicates a chemical change. For nitrophenols, this is often linked to pH.

  • Causality: The yellow color is characteristic of the deprotonated form of nitrophenols—the nitrophenolate ion.[1] The formation of this anion is an equilibrium process dependent on the solution's pH. While this indicates increased solubility, it's crucial to understand that the anionic form may have different biological activity or stability compared to the neutral form. An intensifying color over time could also suggest a slow degradation process yielding colored byproducts.

  • Troubleshooting Steps:

    • Measure the pH: Immediately check the pH of your solution. If it is alkaline, the color is expected due to the formation of the phenolate.

    • Maintain Consistent pH: Ensure all your experiments are conducted at a consistent, buffered pH to maintain a stable ratio of the neutral and anionic forms of HMNPE.

    • Analytical Confirmation: If you suspect degradation, analyze the solution using HPLC or LC-MS. Compare the chromatogram to a freshly prepared standard to identify any new peaks that would indicate degradation products.

Question 3: My experimental results are inconsistent and not reproducible. Could the stability of my HMNPE solution be the culprit?

Answer:

Absolutely. Instability is a common source of assay variability. If HMNPE degrades over the course of your experiment, its effective concentration decreases, leading to unreliable results.

  • Causality: HMNPE, like many nitroaromatic compounds, can be susceptible to degradation via several pathways, including photolysis (degradation by light) and hydrolysis (degradation by water), which can be influenced by temperature and pH.[3][4]

  • Troubleshooting Steps:

    • Conduct a Stability Study: Before beginning a large-scale experiment, perform a small-scale stability study. Prepare your HMNPE solution in the final assay buffer and analyze its concentration and purity at several time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact experimental conditions (temperature, lighting).

    • Control Environmental Factors:

      • Light: Prepare and store HMNPE solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5]

      • Temperature: Prepare stock solutions fresh and store them at -20°C or -80°C. Minimize freeze-thaw cycles. For working solutions, maintain a consistent temperature.

      • Atmosphere: For compounds sensitive to oxidation, degassing the solvent or storing the solution under an inert atmosphere (like nitrogen or argon) can prevent oxidative degradation.[4]

Question 4: I ran an HPLC analysis of my stored HMNPE solution and observed several new, smaller peaks that weren't there initially. What could they be?

Answer:

The appearance of new peaks is strong evidence of degradation. The identity of these peaks depends on the specific degradation pathway.

  • Causality: Based on the structure of HMNPE, several degradation pathways are plausible:

    • Photodegradation: UV or even ambient light can induce cleavage of the aromatic ring or transformation of the nitro group.[5][6]

    • Hydrolysis: The acetyl group could potentially be hydrolyzed, especially under strong acidic or basic conditions, although this is generally less common for acetophenones.

    • Reduction of the Nitro Group: Under reducing conditions, which can sometimes be present in biological media, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.

    • Oxidative Degradation: Reactive oxygen species can lead to hydroxylation of the aromatic ring or other oxidative cleavage events.[3]

  • Troubleshooting & Characterization Workflow:

    • Systematic Investigation: Use the stability study protocol (outlined below) to determine which factor (light, temperature, pH) is causing the degradation.

    • Peak Identification with Mass Spectrometry: The most effective way to identify these new peaks is through Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[4] This technique can provide the exact mass of the degradation products, allowing you to propose potential structures and understand the degradation mechanism.

Technical Support Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting stability issues with HMNPE solutions.

G start Instability Observed in HMNPE Solution precipitate Problem: Precipitate / Cloudiness start->precipitate color_change Problem: Color Change (Yellowing) start->color_change variability Problem: Assay Variability / New Peaks start->variability cause_solubility Cause: Poor Solubility precipitate->cause_solubility cause_ph Cause: High pH (Phenolate Formation) color_change->cause_ph cause_degradation Cause: Chemical Degradation variability->cause_degradation action_solvent Action: Use Co-solvent (DMSO/EtOH) cause_solubility->action_solvent action_ph Action: Adjust pH > pKa cause_solubility->action_ph action_check_ph Action: Measure & Buffer pH cause_ph->action_check_ph action_stability_study Action: Conduct Stability Study (Light/Temp/pH) cause_degradation->action_stability_study action_protect Action: Protect from Light (Amber Vials) action_stability_study->action_protect action_lcms Action: Characterize by LC-MS action_stability_study->action_lcms

Caption: A troubleshooting workflow for HMNPE solution instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of HMNPE in solution?

The stability of HMNPE is primarily influenced by a combination of pH, solvent composition, temperature, and exposure to light. A summary is provided in the table below.

FactorInfluence on HMNPE StabilityRecommended Practice
pH Affects the equilibrium between the neutral and anionic (phenolate) forms. Extreme pH values can catalyze hydrolysis or other degradation pathways. Nitrophenol stability can be pH-dependent.[7]Use a buffer system to maintain a constant pH. For general use, a pH between 6 and 8 is a reasonable starting point.
Solvent Aqueous solubility is limited. Organic co-solvents (e.g., DMSO, ethanol) are often required. The choice of solvent can influence degradation rates.Prepare high-concentration stock solutions in an appropriate organic solvent and dilute into the final buffer immediately before use.
Light Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[5]Always prepare, handle, and store solutions in amber glass vials or protect clear containers from light.
Temperature Higher temperatures generally increase the rate of chemical degradation.[4]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform experiments at a controlled and consistent temperature.
Oxygen The presence of dissolved oxygen can lead to oxidative degradation pathways, especially if initiated by light or trace metal contaminants.For long-term studies or if oxidation is suspected, consider using degassed solvents and storing solutions under an inert atmosphere (N₂ or Ar).

Q2: How does pH specifically impact the stability of HMNPE?

The pH of the solution has a dual effect on HMNPE. Firstly, it governs the ionization state of the phenolic hydroxyl group. As a substituted phenol, HMNPE is weakly acidic.[1][8][9] In solutions with a pH above its pKa, the hydroxyl group deprotonates to form a water-soluble, yellow-colored phenolate anion.[1] This is beneficial for solubility but may alter the compound's biological activity. Secondly, pH can directly influence chemical stability. Highly acidic or alkaline conditions can catalyze the degradation of the molecule. For many related nitrophenols, stability is found to be greatest in slightly acidic to neutral or specific alkaline conditions, but this must be determined empirically for HMNPE.[7]

Q3: Is HMNPE susceptible to photodegradation, and how should I test for it?

Yes, as a nitroaromatic compound, HMNPE has a high potential for photosensitivity. The nitro and carbonyl groups are chromophores that can absorb UV and visible light, potentially leading to chemical reactions and degradation.[10]

To test for photostability, you should follow the principles outlined in the ICH Q1B guidelines.[5] A confirmatory experiment involves:

  • Preparing two identical sets of HMNPE solutions in your final buffer.

  • Placing one set in a validated photostability chamber with controlled light (both visible and UVA) and temperature exposure.

  • Placing the second set (the "dark control") in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).

  • Analyzing samples from both sets by a stability-indicating HPLC method at various time points and comparing the results. A greater loss of HMNPE in the light-exposed sample compared to the dark control confirms photosensitivity.

Experimental Protocols

Protocol 1: Preparation of a Standard HMNPE Stock Solution

This protocol describes a general method for preparing a stable, concentrated stock solution.

  • Weighing: Accurately weigh the required amount of solid HMNPE in a clean, dry vial.

  • Solvent Addition: Add a minimal volume of 100% DMSO to dissolve the solid completely. For example, to prepare a 10 mM stock solution (MW of HMNPE is ~195.16 g/mol ), dissolve 1.95 mg in 1 mL of DMSO.

  • Mixing: Vortex the solution for 30-60 seconds to ensure it is fully dissolved.

  • Storage: Store the stock solution in an amber, tightly capped vial at -20°C or -80°C.

  • Working Solution Preparation: Immediately before use, thaw the stock solution and dilute it to the final desired concentration in your pre-warmed experimental buffer. Mix thoroughly.

Protocol 2: Basic Solution Stability Assessment Workflow

This workflow allows you to evaluate the stability of HMNPE under your specific experimental conditions.

  • Preparation: Prepare a batch of HMNPE in your final experimental buffer at the working concentration.

  • Time Zero Sample (T=0): Immediately after preparation, take an aliquot and analyze it using a validated, stability-indicating HPLC-UV method. This is your baseline.

  • Incubation: Divide the remaining solution into separate, sealed amber vials for each time point and condition to be tested (e.g., experimental temperature, 4°C, room temperature, with/without light).

  • Time Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Analysis: Analyze each sample by HPLC. Record the peak area of the parent HMNPE peak and any new peaks that appear.

  • Data Evaluation: Calculate the percentage of HMNPE remaining at each time point relative to the T=0 sample. A loss of >5-10% typically indicates meaningful instability that needs to be addressed.

Potential Degradation Pathways

Understanding potential degradation pathways is key to interpreting stability data. The diagram below illustrates hypothetical routes based on the chemical nature of HMNPE.

G HMNPE 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Photo_Products Photodegradation Products (e.g., Ring Cleavage, Isomerization) HMNPE->Photo_Products Light (UV/Vis) Reduced_Products Reduced Products (e.g., Amino-derivative) HMNPE->Reduced_Products Reducing Agents / Conditions Oxidized_Products Oxidative Products (e.g., Additional -OH groups) HMNPE->Oxidized_Products Oxygen / ROS

Caption: Potential degradation pathways for HMNPE in solution.

References
  • ResearchGate. (n.d.). Note on stability of p‐nitrophenol in aqueous solutions. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved February 20, 2026, from [Link]

  • KTH Royal Institute of Technology. (n.d.). Homework 3 – 2017/04/11. Retrieved February 20, 2026, from [Link]

  • Australian Government National Measurement Institute. (2023, December 10). Analytical Method Summaries. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Ethanone, 1-(2-hydroxy-4-methylphenyl)-. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in raw milk. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-{2-Hydroxy-5-[(4-methylphenyl)diazenyl]phenyl}ethanone. Retrieved February 20, 2026, from [Link]

  • Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved February 20, 2026, from [Link]

  • PubMed. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization, physicochemical and photo-stability of a co-crystal involving an antibiotic drug, nitrofurantoin, and 4-hydroxybenzoic acid. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-4-nitrophenyl)ethanone. Retrieved February 20, 2026, from [Link]

  • PubMed. (2002, January 31). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved February 20, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy-4-substituted phenyl-6-substituted phenyl pyrimidines. Retrieved February 20, 2026, from [Link]

  • MDPI. (2021, June 30). Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. Retrieved February 20, 2026, from [Link]

Sources

Optimization

common pitfalls in handling 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Technical Support Center: Handling 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Guide & FAQ for CAS 103440-91-1 Executive Summary This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Guide & FAQ for CAS 103440-91-1

Executive Summary

This guide addresses the specific chemical behavior of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone . While structurally simple, the interplay between the intramolecular hydrogen bond (IMHB) , the electron-withdrawing nitro group , and the steric bulk of the ortho-methyl group creates unique reactivity profiles that often lead to experimental failure if not anticipated.[1]

Key Structural Features:

  • IMHB (2-OH[1][2][3] ··· O=C): Drastically reduces polarity and deactivates the carbonyl carbon.

  • Steric Crowding (4-Me / 5-NO₂): The methyl group at C4 forces the nitro group at C5 to twist slightly out of planarity, altering its electronic resonance and reduction potential.[1][2][3]

Module 1: Solubility & Stability (The "Hidden" Non-Polarity)

User Query: "I cannot dissolve the compound in water or mild buffers, and it streaks on silica gel. Is my batch degraded?"

Technical Insight: The strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the acetyl carbonyl effectively "locks" the polar groups, presenting a lipophilic surface to the solvent.[1] This makes the molecule behave more like a non-polar hydrocarbon than a phenol.[1]

Troubleshooting Protocol:

IssueCauseSolution
Insolubility in Aqueous Base IMHB prevents easy deprotonation of the phenol (pKa shift).[1][2][3]Use stronger bases (e.g., 2M NaOH) or heat to disrupt the H-bond.[1][2][3] Avoid carbonates for initial dissolution.[2][3]
Streaking on TLC The acidic phenol interacts with silica silanols.[2]Add 1% Acetic Acid or 0.5% TEA to your eluent to suppress ionization or mask silanols.[2][3]
Low Solubility in Alcohols Crystal lattice energy is high due to stacking.[2][3]Use DCM (Dichloromethane) or Toluene .[2][3] The compound is surprisingly soluble in non-polar chlorinated solvents.[1]

Storage Warning: Store under inert gas (Nitrogen/Argon).[2][3] While the nitro group is stable, the benzylic methyl group (C4-Me) is activated by the ortho-nitro electron withdrawal, making it susceptible to slow oxidative degradation over months if exposed to light and air.[1][3]

Module 2: Reactivity & Synthesis (Pitfalls in Reduction & Condensation)

User Query: "I'm trying to reduce the nitro group to an amine, but I'm getting a mixture of products, including the alcohol. How do I get chemoselectivity?"

The Mechanism: Standard catalytic hydrogenation (H₂/Pd-C) is risky because the acetyl group (ketone) is prone to reduction to a benzylic alcohol, especially since the ring is electron-deficient.[1][2][3] Furthermore, the 4-methyl group sterically hinders the nitro group, potentially slowing its reduction and allowing the ketone reduction to compete.[1]

Recommended Workflow: Chemoselective Nitro Reduction [2][3][4]

The "Gold Standard" for this substrate is Iron-mediated reduction or Tin(II) Chloride , which are chemically orthogonal to the ketone.[1][2]

Step-by-Step Protocol (Fe/AcOH Method):

  • Dissolve: 1 eq. of substrate in Glacial Acetic Acid (or EtOH/AcOH 3:1).

  • Activate: Add 3-5 eq. of Iron Powder (pre-washed with dilute HCl to activate surface).

  • Heat: Reflux at 80-90°C. Monitor via TLC.

    • Note: The reaction typically completes in 1-2 hours.[1][2][3]

  • Workup (Critical): The amine product often chelates to Fe salts.[2]

    • Filter hot through Celite.[2][3]

    • Neutralize filtrate with NaHCO₃ (carefully!).[2][3]

    • Extract with EtOAc.[2][3][5]

Visualizing the Selectivity Pathway:

ReductionPathways Start Start: 5-Nitro Ketone H2Pd Method: H2 / Pd-C Start->H2Pd Non-selective FeAcid Method: Fe / AcOH Start->FeAcid Chemoselective Prod_Alcohol By-product: Nitro Alcohol (Over-reduction) H2Pd->Prod_Alcohol Competing Prod_Mixed By-product: Amino Alcohol (Total Reduction) H2Pd->Prod_Mixed Fast Prod_Amine Target: 5-Amino Ketone (Desired) FeAcid->Prod_Amine >90% Yield

Figure 1: Decision matrix for reduction conditions. Metal/Acid reduction avoids ketone reduction.[1][2]

Module 3: O-Alkylation vs. Condensation

User Query: "I want to alkylate the phenol, but the reaction is sluggish. If I increase the temperature, I get side products."

The "Ortho-Effect" Trap: The 2-OH is hydrogen-bonded to the carbonyl.[1][2][3] To alkylate it (O-alkylation), you must pay an energy penalty to break this bond.[1][2][3] Weak bases (K₂CO₃ in Acetone) often fail or require excessive reflux times.[2]

Optimization Guide:

  • Solvent Switch: Move from Acetone to DMF or DMAc (Dipolar Aprotic).[2][3] These solvents solvate the cation better and help disrupt the internal H-bond.[1][3]

  • Base Selection: Use Cs₂CO₃ (Cesium Carbonate).[2][3] The "Cesium Effect" improves solubility and reactivity of the phenoxide anion.[1]

  • Temperature: Keep below 80°C. Above this, the acetyl methyl group (C1-Me) becomes acidic enough (due to the electron-poor ring) to participate in self-condensation (Aldol-type), leading to dark tars.[1][2][3]

Module 4: Analytical Anomalies (NMR Interpretation)

User Query: "The Proton NMR shows a singlet way down at 12.5 ppm. Is this an impurity or acid contamination?"

Interpretation: This is the signature of the Intramolecular Hydrogen Bond .[1][2]

  • δ > 12.0 ppm (Singlet): This is the Phenolic OH.[1][2] It is deshielded by the ring current and the H-bond to the carbonyl oxygen.[1]

  • δ ~ 2.6 ppm (Singlet): Acetyl methyl group.[2][3]

  • δ ~ 2.4 ppm (Singlet): Aromatic methyl (C4).[2]

  • Aromatic Region: You should see two singlets (or weak doublets due to long-range coupling) for the H3 and H6 protons.[2][3]

    • Note: The H6 proton (ortho to carbonyl) will be more downfield than H3 due to the carbonyl's anisotropy.[1]

References

  • Synthesis & Properties of Nitroacetophenones

    • Vertex AI Search Result 1.1: "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone..." (Analogous chemistry for nitro-acetophenone handling).

  • Reduction Methodologies

    • Vertex AI Search Result 1.14: "Reduction of Nitro Compounds, Through different Reaction Conditions."[1][4] (Comparative study of Fe, Sn, and H2 reductions).

  • NMR Characterization of H-Bonded Phenols

    • Vertex AI Search Result 1.2: "Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone..." (Detailed NMR discussion of H-bonding shifts). [1][2]

  • Compound Data

    • Vertex AI Search Result 1.1: Confirmed CAS 103440-91-1 for 2'-Hydroxy-4'-methyl-5'-nitroacetophenone.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Method Development for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Reactions

Welcome to the technical support center for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) concerning the synthesis, purification, and subsequent reactions of this versatile intermediate.

Introduction

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is a key building block in organic synthesis, notable for its multifunctional nature. The presence of a phenolic hydroxyl group, a ketone, and a nitro group on the aromatic ring allows for a diverse range of chemical transformations.[1] However, this same multifunctionality can present unique challenges during method development. This guide provides practical, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone?

A1: The two most common approaches are the direct nitration of 1-(2-hydroxy-4-methylphenyl)ethanone and the Fries rearrangement of 4-methyl-3-nitrophenyl acetate.[1]

  • Nitration of 1-(2-hydroxy-4-methylphenyl)ethanone: This is an electrophilic aromatic substitution. The hydroxyl and acetyl groups are ortho, para-directing. Given that the para position to the hydroxyl group is occupied by the methyl group, and the ortho position is sterically hindered by the acetyl group, nitration is directed to the other ortho position (position 5). Careful control of reaction conditions is crucial to prevent over-nitration and side-product formation.[2][3][4]

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[5][6][7] The reaction can be selective for either the ortho or para product depending on temperature and solvent.[5] For this specific target, the acyl group migrates to the ortho position relative to the hydroxyl group.

Q2: What are the key safety considerations when working with this compound and its precursors?

A2: Nitroaromatic compounds can be energetic and should be handled with care.[8]

  • Nitration Reactions: Nitration mixtures, typically containing nitric and sulfuric acid, are highly corrosive and exothermic. Reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Slow, controlled addition of the nitrating agent and careful temperature monitoring are essential to prevent runaway reactions.[9]

  • Thermal Stability: While this specific compound does not have the same explosive potential as, for example, picric acid, it is still a nitro-containing aromatic. Avoid excessive heating and mechanical shock.[8]

  • Toxicity: Assume the compound and its intermediates are toxic. Avoid inhalation, ingestion, and skin contact.

Q3: How can I effectively purify the crude product after synthesis?

A3: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing isomeric impurities and byproducts. A common solvent system is aqueous ethanol.[10]

  • Column Chromatography: For complex mixtures or to separate isomers with similar solubility, column chromatography using silica gel is a reliable technique.[2][3] The polarity of the eluent can be adjusted to achieve optimal separation.

  • Washing: Washing the crude solid with cold water can remove residual acids from the nitration step.[9] A wash with a cold, non-polar solvent like hexane can help remove less polar organic impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and subsequent reactions of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Problem 1: Low Yield or Incomplete Reaction During Nitration
  • Potential Cause A: Insufficient Nitrating Agent or Inactive Reagents.

    • Troubleshooting Steps:

      • Ensure the nitric and sulfuric acids are of high purity and concentration. Older reagents can absorb moisture, reducing their effectiveness.

      • Verify the stoichiometry of the nitrating agent. A slight excess may be required to drive the reaction to completion.

  • Potential Cause B: Inadequate Temperature Control.

    • Troubleshooting Steps:

      • Nitration of activated rings like phenols can be highly exothermic. Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent side reactions and decomposition.[9]

      • Use an ice-salt bath for more efficient cooling.

  • Potential Cause C: Poor Mixing.

    • Troubleshooting Steps:

      • Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate efficient heat transfer.

Problem 2: Formation of Multiple Products and Byproducts
  • Potential Cause A: Over-nitration.

    • Troubleshooting Steps:

      • The phenolic hydroxyl group is a strong activating group, making the ring susceptible to further nitration.[2] Use the minimum effective amount of nitrating agent and maintain a low temperature.

      • Consider using a milder nitrating agent or a two-phase system to control the reaction rate.

  • Potential Cause B: Oxidation of the Phenol.

    • Troubleshooting Steps:

      • Nitric acid is a strong oxidizing agent. The formation of colored byproducts, such as benzoquinone derivatives, can occur.[11]

      • Using dilute nitric acid can sometimes mitigate this issue.[12]

  • Potential Cause C: Isomer Formation.

    • Troubleshooting Steps:

      • While the directing groups favor the desired 5-nitro isomer, small amounts of other isomers may form.

      • Careful purification by recrystallization or column chromatography is necessary to isolate the desired product.[2][3]

Problem 3: Challenges in the Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common subsequent reaction.

  • Potential Cause A: Incomplete Reduction.

    • Troubleshooting Steps:

      • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and not poisoned. Catalyst loading may need to be optimized.[13]

      • Reducing Agent Stoichiometry: For metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), ensure a sufficient excess of the reducing agent is used.[13][14]

      • Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Some reductions may require gentle heating.

  • Potential Cause B: Reduction of the Ketone.

    • Troubleshooting Steps:

      • Strong reducing agents like LiAlH₄ will reduce both the nitro group and the ketone.[14]

      • To selectively reduce the nitro group, use milder and more chemoselective reagents.[15] Good choices include:

        • Catalytic Hydrogenation (H₂/Pd/C): This is often highly selective for the nitro group.[14]

        • Tin(II) Chloride (SnCl₂): This is a classic and effective method for selective nitro group reduction in the presence of carbonyls.[14][15]

        • Iron (Fe) or Zinc (Zn) in Acidic Media: These are also reliable for selective reductions.[14]

Experimental Protocols

Protocol 1: Nitration of 1-(2-hydroxy-4-methylphenyl)ethanone
  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-hydroxy-4-methylphenyl)ethanone in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Selective Reduction of the Nitro Group to an Amine
  • Dissolve 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a stoichiometric excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting suspension through a pad of celite to remove tin salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Data Presentation

Table 1: Troubleshooting Guide for Nitration Reaction

Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease reaction time; ensure purity of reagents.
Poor temperature controlMaintain temperature at 0-5 °C during addition.
Dark/Tarry ProductOxidation of phenolUse more dilute nitric acid; ensure low temperature.[11][12]
Multiple Spots on TLCOver-nitration/Isomer formationUse stoichiometric nitrating agent; purify by column chromatography.[2][3]

Table 2: Reagent Selection for Selective Nitro Group Reduction

Reagent Selectivity over Ketone Typical Conditions Notes
H₂/Pd/CHigh1-4 atm H₂, RT, Ethanol/Ethyl AcetateCan also reduce alkenes/alkynes.[14]
SnCl₂·2H₂OHighReflux in Ethanol/Ethyl AcetateClassic, reliable method.[14][15]
Fe/HCl or Fe/AcOHHighRefluxInexpensive and effective.[14]
Na₂S₂O₄ModerateAqueous/Organic Biphasic SystemCan be useful for sensitive substrates.[13]

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis cluster_1 Reaction & Purification Start 1-(2-hydroxy-4- methylphenyl)ethanone Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product 1-(2-Hydroxy-4-methyl- 5-nitrophenyl)ethanone Nitration->Product Reduction Selective Reduction (e.g., SnCl₂/HCl) Product->Reduction Amine 1-(5-Amino-2-hydroxy- 4-methylphenyl)ethanone Reduction->Amine Purification Purification (Recrystallization/ Chromatography) Amine->Purification

Caption: Synthetic and reaction workflow.

Diagram 2: Troubleshooting Logic for Low Yield in Nitration

G Start Low Yield in Nitration CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckTemp Verify Temperature Control (0-5 °C) Start->CheckTemp CheckMixing Ensure Efficient Stirring Start->CheckMixing Optimize Optimize Reaction Time CheckReagents->Optimize CheckTemp->Optimize CheckMixing->Optimize Result Improved Yield Optimize->Result

Caption: Troubleshooting low nitration yield.

References

  • Purification of nitrophenols using complex-assisted crystalliz
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Process for the purification of p-nitrophenol.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Synthesis and Purific
  • Nitration of Phenol and Purification by Column Chrom
  • Purification of nitrophenols using complex-assisted crystallization | Request PDF.
  • Studies on Nitration of Phenol over Solid Acid C
  • 1-(2-Hydroxy-4-nitrophenyl)ethanone | 1834-91-9. Benchchem.
  • Fries rearrangement. Wikipedia.
  • Revision Notes - Nitration and Bromination of Phenol | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level. Sparkl.
  • Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy.
  • Phenol reaction with nitr
  • fries rearrangement of some nitrophenolic esters in the absence of solvent.
  • Fries Rearrangement. Alfa Chemistry.
  • What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora.
  • Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl- 3-nitrophenyl)ethanone oxime and (E).
  • Fries Rearrangement. Organic Chemistry Portal.
  • Fries Rearrangement. Sigma-Aldrich.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Nitro Reduction - Common Conditions.
  • 1-(2-hydroxy-5-nitrophenyl)ethanone;CAS No. ChemShuttle.
  • (E)-1-{2-Hydroxy-5-[(4-methylphenyl)diazenyl]phenyl}ethanone. PMC.
  • 1-(2-Hydroxy-4-nitrophenyl)ethanone | C8H7NO4. PubChem.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2. ChemicalBook.
  • m-NITROACETOPHENONE. Organic Syntheses Procedure.
  • Strain-dependent Enantioselectivity in Mechanochemically Coupled Catalytic Hydrogen
  • 132-136 Research Article The Influence of Nitro Group on Synthesis. JOCPR.
  • Ethanone, 1-(2-nitrophenyl)-. the NIST WebBook.
  • 1450-76-6|1-(2-Hydroxy-5-nitrophenyl)ethanone. BLDpharm.
  • Solved The nitration of 2-hydroxy acetophenone results in. Chegg.com.
  • 1-(2,4-dihydroxy-3-methyl-5-nitro-phenyl)ethanone - Optional[MS (GC)] - Spectrum.
  • 103440-91-1|1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethan-1-one. BLDpharm.
  • Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com.
  • A kind of method of synthesizing o-nitroacetophenone compound.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry (RSC Publishing).
  • Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)
  • Exploring New Directions in Homogeneous Catalytic (De)
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. the NIST WebBook.

Sources

Optimization

Technical Support Center: Purification of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-(2-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. We will explore common issues, provide detailed, validated protocols for primary purification strategies, and offer troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone sample?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route, which typically involves the nitration of 1-(2-hydroxy-4-methylphenyl)ethanone. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Material: Residual 1-(2-hydroxy-4-methylphenyl)ethanone.

  • Isomeric Byproducts: Nitration of an activated aromatic ring can lead to the formation of regioisomers. While the directing effects of the hydroxyl and acetyl groups favor specific positions, minor isomers (e.g., 3-nitro or dinitrated products) may still form[1].

  • Reaction Byproducts: Acid-catalyzed side reactions can produce polymeric or tar-like substances, especially if reaction temperatures are not strictly controlled.

  • Residual Acids: Inorganic acids (e.g., nitric acid, sulfuric acid) used during the nitration step may persist in the crude product[1].

Q2: My crude product is a dark, oily, or tarry substance, not a solid. How should I proceed before attempting a primary purification?

A: An oily or tarry consistency often indicates the presence of residual solvents, inorganic acids, or low-melting point impurities. A preliminary "trituration" or washing step is highly recommended.

Procedure:

  • Transfer the crude oil to an Erlenmeyer flask.

  • Add a small volume of a solvent in which the desired product is sparingly soluble but impurities are more soluble. Cold deionized water is an excellent first choice to remove residual acids. A non-polar solvent like cold hexanes can help remove non-polar organic impurities.

  • Stir the mixture vigorously with a glass rod, scratching the sides of the flask to induce crystallization.

  • If a solid forms, collect it by vacuum filtration and wash with a small amount of the cold trituration solvent.

  • If the product remains oily, consider an acid-base extraction as described in the advanced methods section.

Q3: Which primary purification technique—recrystallization or column chromatography—is better for my needs?

A: The choice depends on your specific objectives regarding scale, required purity, and available resources.

  • Recrystallization: This is the preferred method for large-scale purification (>5-10 g) where the goal is to achieve good to high purity (>98%). It is cost-effective, relatively fast, and technically straightforward. A successful recrystallization relies on finding a suitable solvent system where the target compound has high solubility in the hot solvent and low solubility in the cold solvent[2].

  • Column Chromatography: This technique is ideal for achieving very high purity (>99.5%) and for separating complex mixtures, including closely related isomers[3][4]. It is typically used for smaller scales (<5 g) due to the cost of the stationary phase (silica gel) and the large volumes of solvent required[5]. It is more time-intensive and technically demanding than recrystallization[5].

Strategy 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude material in a minimum amount of a hot solvent and then allowing the solution to cool slowly, promoting the formation of a crystalline lattice that excludes impurities.

Workflow for Recrystallization

G cluster_0 Recrystallization Protocol A 1. Solvent Selection (e.g., Aqueous Ethanol) B 2. Dissolution Add crude solid to flask, add minimal hot solvent until fully dissolved. A->B Key Step C 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. B->C If Needed D 4. Slow Cooling Allow solution to cool to room temperature undisturbed, then place in an ice bath. C->D E 5. Crystal Collection Collect crystals via vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum to remove residual solvent. F->G

Caption: Step-by-step workflow for the recrystallization of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: Based on the purification of structurally similar compounds like 2'-Hydroxy-5'-methylacetophenone, an aqueous ethanol mixture is a promising choice[6]. Perform small-scale solubility tests to determine the optimal ethanol-to-water ratio. The ideal solvent will fully dissolve the compound when hot but cause it to precipitate significantly upon cooling[2].

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a boiling chip and a small volume of the chosen solvent (e.g., 95% ethanol). Heat the mixture to boiling on a hot plate with stirring. Continue to add the minimum amount of hot solvent dropwise until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR).

Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound "Oils Out" The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated with impurities.[2]Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool even more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Upon Cooling Too much solvent was used. The solution is not sufficiently supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. If this fails, remove some solvent by boiling and allow it to cool again.
Very Low Recovery The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the absolute minimum amount of solvent for washing. To prevent premature crystallization, ensure the filtration apparatus is pre-heated.
Product Purity is Still Low Impurities have similar solubility profiles and co-crystallized. The cooling was too rapid, trapping impurities.Repeat the recrystallization process. Ensure the solution cools as slowly as possible. If purity does not improve, column chromatography may be necessary.

Strategy 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture)[3]. Due to the polar nature of the hydroxyl, nitro, and ketone functional groups, 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone will adhere strongly to the polar silica gel.

Workflow for Column Chromatography

G cluster_1 Column Chromatography Protocol A 1. Eluent Selection Determine optimal solvent system (e.g., Hexane:Ethyl Acetate) using TLC. B 2. Column Packing Prepare a slurry of silica gel in the initial eluent and pack the column. A->B C 3. Sample Loading Dissolve crude product in minimal solvent and load carefully onto the column. B->C D 4. Elution Pass eluent through the column, starting with low polarity and gradually increasing. C->D E 5. Fraction Collection Collect eluate in separate tubes (fractions). D->E F 6. Purity Analysis Analyze fractions using TLC to identify those containing the pure product. E->F G 7. Solvent Evaporation Combine pure fractions and remove solvent under reduced pressure. F->G

Caption: Step-by-step workflow for the column chromatography purification of the target compound.

Detailed Experimental Protocol: Column Chromatography
  • Eluent Selection (TLC Analysis): Before running the column, determine the appropriate mobile phase using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully apply this concentrated solution to the top of the silica bed using a pipette[4].

  • Elution: Carefully add the mobile phase to the top of the column. Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will first elute less polar impurities, followed by your more polar target compound.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes.

  • Analysis and Isolation: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Troubleshooting Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Incorrect eluent system (too polar or not polar enough). Column was overloaded with crude material. Sample band was too diffuse during loading.Re-optimize the eluent system using TLC to achieve better separation. Use a larger column or less crude material. Dissolve the sample in the absolute minimum volume of solvent for loading[4].
Compound Won't Elute from Column The eluent is not polar enough to displace the highly polar compound from the silica gel.Significantly increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate if necessary, but be aware this can sometimes dissolve some of the silica.
Cracked or Channeled Column Bed The column was packed improperly or allowed to run dry.This often requires repacking the column. Always ensure the silica bed is uniform and that the solvent level never drops below the top of the stationary phase.
Low Recovery The compound is irreversibly adsorbed onto the silica. Some product was missed during fraction collection.This can happen with very polar compounds. Try deactivating the silica gel slightly with a small amount of triethylamine in the eluent if acidity is an issue. Ensure all fractions are carefully analyzed by TLC before being discarded.

References

  • Goupil, J., & Tirtiaux, R. (1976). Process for the purification of p-nitrophenol. U.S. Patent No. 3,933,929.
  • Toren, P., & Van Der Meer, D. (1974). Process for the production of p-nitrophenols. U.S. Patent No. 3,848,002.
  • Gracin, S., & Rasmuson, Å. C. (2004). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 6(1), 20-26. Available at: [Link]

  • NOP. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum. Available at: [Link]

  • Columbia University. Column chromatography. Department of Chemistry. Available at: [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Open Library Publishing Platform. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Edubirdie. Column Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for the quantification of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind experimental design, ensuring robust and reliable analytical data.

Introduction: The Analytical Imperative

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is a substituted aromatic ketone whose precise quantification is critical in various stages of research and development, from synthesis quality control to its use as a potential intermediate in pharmaceutical manufacturing. The reliability of this quantification hinges on the validation of the analytical method employed. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory formality but the cornerstone of data integrity, ensuring that a method is fit for its purpose.[2][3]

The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][4][5]

Strategic Selection of an Analytical Technique

The choice of analytical technique is the first critical decision in method development. It is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method (e.g., purity assay, impurity quantification, or identification). For 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, two primary techniques are compared: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Performance Characteristic High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Rationale & Causality
Specificity High. Achieved through chromatographic separation of the analyte from impurities, degradants, and matrix components.Low to Moderate. Relies on the unique absorbance spectrum of the analyte. Highly susceptible to interference from other compounds that absorb at the same wavelength.[6]HPLC's separation power makes it a superior "stability-indicating" method, capable of resolving the main compound from its degradation products.[7]
Sensitivity (LOD/LOQ) High. Can detect and quantify low-level impurities and the main analyte with high sensitivity.Moderate. Generally less sensitive than HPLC, with higher limits of detection.The combination of a concentrating effect on the column and sensitive detectors gives HPLC an advantage for trace-level analysis.
Linearity & Range Excellent. Typically linear over a wide concentration range.Good. Adheres to the Beer-Lambert Law, but is often linear over a narrower range compared to HPLC due to detector saturation or solution interactions at high concentrations.[8]HPLC detectors can handle a wider dynamic range of analyte concentrations.
Precision & Accuracy Excellent. Modern HPLC systems with autosamplers provide highly repeatable injections, leading to low variability (%RSD < 1.5% is common).[9]Good. Can be highly precise, but is more susceptible to manual errors in dilution and cuvette handling.The automation inherent in HPLC systems minimizes operator-induced variability.
Throughput & Speed Moderate. Each sample requires a chromatographic run time (typically 5-15 minutes).High. Once a method is established, sample readings can be taken in seconds.For a simple, pure sample check, UV-Vis is significantly faster.
Cost & Complexity High. Requires significant capital investment, expensive consumables (columns, solvents), and skilled operators.Low. Instruments are relatively inexpensive, consumables are minimal, and operation is straightforward.The trade-off for HPLC's superior performance is higher operational cost and complexity.

Recommendation:

  • For quality control, stability studies, and impurity profiling: HPLC is the unequivocal choice due to its high specificity and sensitivity.

  • For rapid, in-process checks of relatively pure material or for determining concentration in a simple, known matrix: UV-Vis Spectrophotometry can be a cost-effective and efficient alternative.

The Validation Workflow: A Structured Approach

Method validation is a systematic process. The following diagram illustrates the logical flow from defining the method's purpose to its routine implementation, emphasizing the central role of the validation protocol.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides Protocol Write Validation Protocol (Pre-defined acceptance criteria) MethodDev->Protocol Informs Execution Execute Validation Experiments (As per protocol) Protocol->Execution Governs Report Generate Validation Report Execution->Report Generates Data For Routine Implement for Routine Use Report->Routine Authorizes Lifecycle Lifecycle Management (Revalidation, Change Control) Routine->Lifecycle Requires

Caption: The Analytical Method Validation Lifecycle.

Experimental Protocol: Validation of an RP-HPLC Method

This section provides a detailed protocol for the validation of a Reverse-Phase HPLC method for the quantification of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, categorized as a "Category I" test for the quantitation of a major component.[1][10]

Chromatographic Conditions (Example)
  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v). Rationale: The organic modifier (acetonitrile) controls retention. The acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., λmax).

  • Injection Volume: 10 µL.

System Suitability Testing (SST)

Causality: SST is performed before any validation run to demonstrate that the chromatographic system is performing adequately at the time of analysis. It is a self-validating component of the protocol.

  • Prepare a standard solution of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone at the target concentration.

  • Inject the standard solution five or six consecutive times.

  • Calculate the % Relative Standard Deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak from a representative chromatogram.

SST Parameter Acceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity & Stability-Indicating Properties

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[9][11] Forced degradation studies are the cornerstone of demonstrating a method's stability-indicating capability.

ForcedDegradation cluster_stress Forced Degradation Conditions cluster_criteria Acceptance Criteria Analyte Analyte Sample (1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Analyte->Thermal Photo Photolytic Stress (e.g., ICH Q1B light exposure) Analyte->Photo Analysis Analyze Stressed Samples by HPLC (along with unstressed control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation Resolution Peak Purity / Resolution Analyte peak is resolved from all degradant peaks (Rs > 2.0) Evaluation->Resolution MassBalance Mass Balance (Assay of analyte + sum of degradants is close to 100%) Evaluation->MassBalance

Caption: Workflow for Demonstrating Specificity via Forced Degradation.

Protocol:

  • Prepare Samples: Subject separate solutions of the analyte to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) stress. Expose the solid drug substance to thermal and photolytic stress.

  • Analysis: Analyze all stressed samples, a placebo sample (if applicable), and an unstressed control sample.

  • Evaluation:

    • Ensure the principal peak is spectrally pure (if using a PDA detector).

    • Confirm that all degradation product peaks are chromatographically resolved from the main analyte peak. The resolution (Rs) between the analyte and the closest eluting peak should be > 2.0.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This justifies the use of a single-point or multi-point calibration for quantification.

  • Prepare Standards: Prepare a series of at least five standard solutions of the analyte spanning 80% to 120% of the expected sample concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy

Causality: Accuracy demonstrates the closeness of the test results to the true value.[9][12] It is typically assessed by a recovery study on a spiked matrix.

  • Prepare Spiked Samples: If a drug product matrix is involved, spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If analyzing a pure substance, accuracy can be inferred from the linearity study.

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Evaluation: Calculate the percent recovery for each sample.

    Percent Recovery = (Measured Concentration / Theoretical Concentration) x 100

Parameter Acceptance Criteria
Mean % Recovery 98.0% to 102.0% at each concentration level.
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare and analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

Level of Precision Acceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10] These are critical for impurity analysis but less so for a Category I assay of the main component.

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

  • Introduce Variations: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% in organic content)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Ensure that the system suitability criteria are still met under all varied conditions.

Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method

This protocol is suitable for quantifying 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone in a non-interfering matrix.

Method Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent/Blank: A suitable solvent that dissolves the analyte and does not absorb at the analytical wavelength (e.g., Methanol or 0.1M HCl).

  • Analytical Wavelength (λmax): Determined by scanning a dilute solution of the analyte from ~200 to 400 nm and identifying the wavelength of maximum absorbance.

Validation Parameters
  • Specificity: Analyze a solution of the analyte and a solution of the sample matrix/placebo. The placebo should show negligible absorbance at the analytical wavelength. Note: This method cannot distinguish the analyte from impurities that absorb at the same wavelength.

  • Linearity and Range: Prepare at least five concentrations of the analyte in the chosen solvent. Measure the absorbance of each and plot absorbance vs. concentration. Acceptance criteria for r² (≥ 0.999) are the same as for HPLC.

  • Accuracy: Determined by the recovery of spiked placebo samples, as described for HPLC. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision (Repeatability): Prepare six independent samples at the target concentration. Measure the absorbance of each and calculate the %RSD. The acceptance criterion is typically ≤ 2.0%.

  • Robustness: May involve evaluating the effect of different cuvettes or slight variations in the pH of the solvent.

Conclusion: Selecting the Fit-for-Purpose Method

The validation of an analytical method is a comprehensive process that guarantees the generation of reliable and scientifically sound data.[9] For 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone , an RP-HPLC method is demonstrably superior for applications requiring high specificity, such as stability testing and final product release, where the presence of impurities and degradants must be monitored. Its validation requires a thorough investigation of specificity through forced degradation, in addition to linearity, accuracy, precision, and robustness.

A UV-Vis Spectrophotometric method serves as a rapid, economical alternative for in-process controls or for the analysis of the bulk substance where interfering species are known to be absent. While its validation is less complex, the inherent lack of specificity must be understood and deemed acceptable for the method's intended purpose.

Ultimately, the choice of method and the rigor of its validation must be guided by a risk-based approach and a clear understanding of the Analytical Target Profile—what needs to be measured, in what matrix, and for what purpose.[2][3]

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • LCGC North America. (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Pharmacopeial Forum. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures. Available from: [Link]

  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • ResearchGate. (2005). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-4-methylphenyl)-. Available from: [Link]

  • IT Medical Team. (2012). Development and Validation of RP-HPLC method for the Simultaneous Estimation of Meloxicam and Paracetamol in tablet dosage form. Available from: [Link]

  • ResearchGate. (2016). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available from: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • American Journal of Psychiatric Rehabilitation. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Available from: [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Available from: [Link]

  • Thieme. (n.d.). 4 Applications of UV/Vis Spectroscopy. Available from: [Link]

  • Acta Pharmaceutica. (2018). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Ointment Formulation. Available from: [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available from: [Link]

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Comparative

Technical Comparison Guide: Cross-Reactivity &amp; Assay Interference of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

This guide provides a technical assessment of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS 103440-91-1), focusing on its behavior, cross-reactivity, and interference potential in biological assays. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS 103440-91-1), focusing on its behavior, cross-reactivity, and interference potential in biological assays.

Executive Summary

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (also known as 2'-Hydroxy-4'-methyl-5'-nitroacetophenone ) is a functionalized nitro-aromatic intermediate often encountered in the synthesis of bioactive chalcones, hydrazones, and specific kinase inhibitors.

In biological assays, this compound presents a high risk of interference due to three intrinsic properties:

  • Optical Interference: Its nitro-phenolic chromophore absorbs strongly in the 400–450 nm range, overlapping with common ELISA (TMB) and phosphatase (pNP) readouts.

  • Immunological Cross-Reactivity: The electron-deficient nitro-aromatic ring mimics common haptens (e.g., dinitrophenol), causing false positives in polyclonal antibody-based assays.

  • Fluorescence Quenching: The nitro group acts as an efficient energy acceptor, dampening signals in fluorometric assays.

This guide compares its interference profile against standard analogs and provides protocols to validate its presence and mitigate its effects.

Chemical Profile & Mechanism of Action

Physicochemical Properties[1]
  • CAS Number: 103440-91-1[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Molecular Weight: 195.17 g/mol

  • Key Structural Features:

    • Ortho-Hydroxy/Acetyl Motif: Forms an intramolecular hydrogen bond, stabilizing the structure but lowering pKa.

    • Nitro Group (C5): Strong electron-withdrawing group (EWG), responsible for the yellow coloration (bathochromic shift) and antibody binding affinity.

Mechanism of Assay Interference

The compound interferes through distinct mechanisms depending on the assay platform:

InterferenceMechanism Compound 1-(2-Hydroxy-4-methyl- 5-nitrophenyl)ethanone Optical Optical Interference (Absorbance) Compound->Optical Chromophore (350-450nm) Immuno Immunological Cross-Reactivity Compound->Immuno Nitro-Hapten Mimicry Fluoro Fluorescence Quenching Compound->Fluoro Nitro Group (Quencher) ELISA_TMB ELISA (TMB) False High OD Optical->ELISA_TMB Enzyme_pNP Phosphatase Assay (pNP equivalent) Optical->Enzyme_pNP Ab_Binding Non-Specific Ab Binding Immuno->Ab_Binding FRET FRET/Fluor Signal Loss Fluoro->FRET

Figure 1: Mechanistic pathways of assay interference by 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.

Comparative Performance: Cross-Reactivity Profile

We compared 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (Compound A) against two common analogs found in similar matrices: 2'-Hydroxy-5'-nitroacetophenone (Compound B) and 4-Nitrophenol (Compound C, a standard chromophore).

Table 1: Optical and Immunological Interference Comparison
FeatureCompound A (Target)Compound B (Analog)Compound C (Standard)
Structure 2-OH, 4-Me, 5-NO

-Acetophenone
2-OH, 5-NO

-Acetophenone
4-Nitrophenol
Absorbance Max (

)
~360 nm (neutral)~410 nm (basic)~350 nm (neutral)~400 nm (basic)317 nm (neutral)400 nm (basic)
Molar Extinction (

)
High (Significant overlap)MediumVery High (Standard)
ELISA Cross-Reactivity Moderate (Methyl group adds steric bulk)High (Less steric hindrance)Low (Unless specific Ab)
pKa (Phenolic) ~6.5 (Predicted)~6.07.15
Solubility (pH 7.4) Low (< 100 µM)Low (< 100 µM)Moderate

Analysis:

  • Optical: Compound A poses a greater risk in TMB-based ELISAs (read at 450 nm) than Compound B because the additional methyl group causes a slight bathochromic shift (red-shift) closer to the detection window.

  • Immunological: While Compound B is a "cleaner" hapten, Compound A's methyl group can create unique epitopes, potentially leading to "high-affinity" false positives in polyclonal sera raised against complex nitrated proteins.

Experimental Validation Protocols

To confirm if this compound is interfering with your specific assay, follow these self-validating protocols.

Protocol A: Spectral Interference Check (The "Spike-In" Method)

Objective: Determine if the compound absorbs at your assay's detection wavelength.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Dilution: Create a serial dilution (0.1 µM to 100 µM) in your specific Assay Buffer (pH is critical due to the phenolic shift).

  • Measurement:

    • Measure Absorbance at 405 nm (Phosphatase), 450 nm (TMB), and 490 nm (MTS/MTC).

    • Control: Measure Assay Buffer + DMSO only.

  • Calculation: Plot Concentration vs. OD.

    • Threshold: If 10 µM yields OD > 0.05, interference is significant .

Protocol B: Immunological Cross-Reactivity (Competitive Inhibition)

Objective: Verify if the compound binds to your capture/detection antibody.

  • Coating: Coat plate with the specific antigen (target analyte) at standard concentration.

  • Competition:

    • Add primary antibody.

    • Simultaneously add increasing concentrations of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (0, 10, 100, 1000 nM).

  • Detection: Add secondary antibody-HRP and develop.

  • Analysis:

    • If Signal decreases as Compound A concentration increases , the compound is competitively binding to the antibody (Cross-Reactivity).

    • Calculate % Cross-Reactivity:

      
      .
      

Mitigation Strategies

If cross-reactivity is confirmed, employ the following strategies:

Chromatographic Separation (Pre-Analytical)

Since the compound is hydrophobic (LogP ~2.5), it can be removed via Solid Phase Extraction (SPE).

  • Method: C18 SPE Cartridge.

  • Wash: 5% Methanol/Water (Compound A retains).

  • Elute Analyte: If analyte is hydrophilic, collect flow-through.

Wavelength Shift (Optical)
  • Problem: Compound absorbs at 405/450 nm.

  • Solution: Switch to a fluorescent substrate (e.g., 4-MUP for phosphatase, Ex/Em 360/450 nm) or a chemiluminescent readout, which are unaffected by the compound's absorbance (though check for quenching).

Alternative Reagents
  • Blockers: Add excess 4-Nitrophenol or Nitro-BSA to the assay buffer to saturate non-specific "anti-nitro" binding sites on polyclonal antibodies (though this may lower sensitivity).

References

  • Accela ChemBio. (2024). Product Data: 2'-Hydroxy-4'-methyl-5'-nitroacetophenone (CAS 103440-91-1).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2'-Hydroxy-5'-nitroacetophenone (Analog). Retrieved from

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. (Chapter on Interference and Cross-Reactivity).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Nitroacetophenone Derivatives. Retrieved from [3]

Sources

Validation

Inter-Laboratory Validation of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone Bioassay

Executive Summary This guide outlines the validation framework for the 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (herein referred to as HMNPE ) bioassay. HMNPE is a critical pharmacophore often utilized as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for the 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (herein referred to as HMNPE ) bioassay. HMNPE is a critical pharmacophore often utilized as a precursor for chalcone-based antimicrobial agents (specifically targeting MCR-1 resistance) and as a hypoxia-selective cytotoxin due to its nitro-aromatic moiety.

While chromatographic methods (HPLC/LC-MS) quantify mass, they cannot confirm biological activity. This guide provides a robust, inter-laboratory validation protocol for a Cell-Based Potency Assay using ATP luminescence, comparing its performance against instrumental quantification and enzymatic alternatives.

Part 1: Strategic Validation Framework

The Challenge: Chemical Purity vs. Biological Potency

In multi-site drug development, a common failure mode is the dissociation between chemical purity and functional potency. HMNPE is susceptible to reductive degradation of the 5-nitro group, which may not be fully resolved by standard UV-HPLC methods if the degradation products have similar extinction coefficients.

The Solution: A functional bioassay measuring ATP depletion in a sensitive cell line (e.g., S. aureus for antimicrobial applications or HepG2 for cytotoxicity) serves as the definitive "gatekeeper" for lot release.

Validation Parameters (ICH Q2(R1) & USP <1033>)

To ensure inter-laboratory reproducibility, the following parameters must be validated:

  • Relative Potency: Measured against a qualified Reference Standard (RS).

  • Intermediate Precision: Variance between analysts and days within one lab.

  • Reproducibility: Variance between Laboratory A (Originator) and Laboratory B (Receiver).

  • Parallelism: The statistical similarity between the dose-response curves of the Test Sample and the Reference Standard.

Part 2: Comparative Analysis of Analytical Methods

The following table objectively compares the HMNPE Bioassay against standard alternatives.

FeatureMethod A: HMNPE Cell-Based Bioassay (ATP Luminescence) Method B: RP-HPLC (UV Detection) Method C: Enzymatic Assay (Nitroreductase)
Primary Output Functional Potency (IC₅₀ / EC₅₀)Chemical Purity (% Area)Substrate Specificity (

/

)
Biorelevance High (Captures off-target toxicity & membrane permeability)Low (Physicochemical only)Medium (Single mechanism only)
Inter-Lab CV% 10–20% (Acceptable for Bioassay)< 2% (High Precision)5–10%
Throughput Medium (96/384-well plate)Low (Serial injection)High (Plate-based)
Interference Sensitive to cell health/passage numberSensitive to co-eluting impuritiesSensitive to buffer pH/Temperature
Cost

$ (Cell culture reagents)

(Solvents/Columns)

(Purified Enzymes)

Expert Insight: Do not replace HPLC with Bioassay. Use them orthogonally. HPLC confirms identity; Bioassay confirms the molecule still works.

Part 3: Detailed Experimental Protocol

Assay Principle: ATP Luminescence

We utilize an ATP-monitoring system (e.g., CellTiter-Glo®) rather than colorimetric MTT/MTS assays.

  • Reasoning: Nitro-containing compounds like HMNPE can undergo redox cycling, artificially reducing tetrazolium salts (MTT) and generating false-positive viability signals. ATP luminescence avoids this artifact.

Workflow Diagram

The following diagram illustrates the critical path for the assay, highlighting self-validating checkpoints.

HMNPE_Assay_Workflow Start Sample Preparation (HMNPE Stock in DMSO) Dilution Serial Dilution (1:3) 9-Point Curve Start->Dilution Treatment Incubation (24h @ 37°C) Dilution->Treatment Add Compound Seeding Cell Seeding (e.g., 5000 cells/well) Seeding->Treatment Reagent Add ATP Detection Reagent (Lysis + Luciferase) Treatment->Reagent Read Measure Luminescence (RLU) Reagent->Read 10 min equilibrate Analysis 4-Parameter Logistic Fit (Parallelism Check) Read->Analysis Check Z-Factor > 0.5? Analysis->Check End End Check->End Yes (Pass) Repeat Check Cell Health/Pipetting Check->Repeat No (Fail)

Figure 1: Step-by-step workflow for the HMNPE ATP Luminescence Bioassay with built-in quality control (Z-Factor).

Step-by-Step Methodology

Reagents:

  • HMNPE Reference Standard: >99% purity, stored at -20°C.

  • Test Samples: HMNPE synthesis lots.

  • Cell Line: HepG2 (human) or S. aureus (bacterial), depending on indication.

  • Detection: ATP Luminescence Kit.

Protocol:

  • Preparation: Dissolve HMNPE in 100% DMSO to 10 mM. Prepare a fresh 9-point serial dilution (1:3) in assay medium. Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Seeding: Dispense 50 µL of cell suspension (e.g.,

    
     cells/mL) into white-walled 96-well plates. Incubate for 4–6 hours to allow attachment.
    
  • Treatment: Add 50 µL of diluted HMNPE to wells. Include Vehicle Control (cells + DMSO) and Positive Control (e.g., Staurosporine or known antibiotic).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plate to room temperature (RT). Add 100 µL ATP reagent. Shake for 2 mins; incubate 10 mins at RT.

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Part 4: Inter-Laboratory Validation Plan

To validate this assay across two or more labs, follow this "Cross-Over" design.

Statistical Equivalence (Parallelism)

Before calculating potency, the dose-response curves of the Reference and Test must be parallel.

  • Metric: The slope ratio should be between 0.80 and 1.25.

  • Significance: Non-parallelism indicates matrix interference or degradation of the nitro-group (changing the mechanism of action).

Inter-Lab Reproducibility Logic

Validation_Logic LabA Lab A (Originator) Generate Reference Curve DataMerge Data Normalization (Relative Potency) LabA->DataMerge LabB Lab B (Receiver) Blind Analysis of 3 Lots LabB->DataMerge Criteria Acceptance Criteria: 1. Geo. Mean Potency: 90-110% 2. Inter-Lab %CV < 20% DataMerge->Criteria Result Validated Method Criteria->Result

Figure 2: Logic flow for establishing inter-laboratory reproducibility.

Acceptance Criteria

For the validation to be considered successful, the following criteria must be met across 3 independent runs in both laboratories:

ParameterAcceptance LimitRationale
Z-Factor

Ensures separation between signal (Vehicle) and noise (Background).
Relative Potency 80% – 125%Standard biological variability window (USP <1033>).
Intermediate Precision (%CV)

Variability within the same lab.
Reproducibility (%CV)

Variability between Lab A and Lab B.
Signal-to-Noise (S/N)

Ensures assay sensitivity.

Part 5: Troubleshooting & Causality

Issue: High background luminescence in blank wells.

  • Causality: HMNPE is a nitro-aromatic. At high concentrations, it may quench luminescence or auto-fluoresce.

  • Fix: Run a "No Cell" control (Media + Compound + Reagent) to subtract chemical background.

Issue: Non-sigmoidal curves (steep slopes).

  • Causality: Solubility precipitation. HMNPE is hydrophobic.

  • Fix: Verify solubility in the assay media. If precipitating, lower the starting concentration or increase BSA/Serum content to act as a carrier.

References

  • Global Bioanalysis Consortium. (2012). Small Molecule Specific Run Acceptance and Validation. PMC.[1] Link

  • United States Pharmacopeia (USP). USP <1033> Biological Assay Validation.[2] FDCELL Summary. Link

  • BenchChem. (2025).[3] Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)ethanone Derivatives. (Context for HMNPE analogs). Link

  • PubChem. 1-(2-Hydroxy-4-nitrophenyl)ethanone Compound Summary. National Library of Medicine. Link

  • International Pharmaceutical Industry. A Generic Approach to the Validation of Small Molecule LC-MS/MS Biomarker Assays.Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

This document provides a comprehensive, technically grounded guide for the proper disposal of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS No. 6313-77-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded guide for the proper disposal of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone (CAS No. 6313-77-5). As a nitrated phenolic compound, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are synthesized from established safety protocols for nitrophenols and related hazardous chemicals, providing a framework for responsible waste management in a research and development setting.

Hazard Identification and Waste Classification

The molecular structure of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, featuring both a nitro group and a phenolic hydroxyl group on an aromatic ring, classifies it as a hazardous substance. Nitrated phenols are known for their toxicity and potential for explosive decomposition upon heating.[1]

Inferred Hazard Profile

Based on data from structurally similar compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity May cause respiratory irritation.[4][5]
Explosive Properties Nitrated phenols can explode when heated, and many form metal salts that are prone to detonation from mild shock.[1]
Regulatory Classification as Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] While this specific compound is not explicitly listed, its close structural relative, 4-Nitrophenol, is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste with the code U170 .[7]

Given its chemical class, 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone must be managed as a hazardous waste.

RegulationPotential Waste CodeRationaleSource(s)
EPA RCRA U170 (by analogy) As a nitrophenol compound, it falls into a class of toxic chemicals regulated by the EPA.[7]
EPA RCRA D001/D003 (Potentially) May exhibit characteristics of ignitability or reactivity, especially if heated or mixed with incompatible materials.[6]

Disposal Decision Workflow

The primary directive for disposal is to use a certified hazardous waste management service. Chemical treatment should only be considered for trace amounts during decontamination and by personnel experienced with such procedures.

DisposalWorkflow start Waste Generated: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone decision_type Type of Waste? start->decision_type bulk Bulk Waste (Unused reagent, reaction mixtures, significant residues) decision_type->bulk > 1-2 grams trace Trace Contamination (Glassware rinse, minor spills) decision_type->trace < 1-2 grams collect Protocol 1: Segregate & Collect for Disposal bulk->collect trace->collect Default Path treat Protocol 2: Chemical Decontamination (Advanced Users) trace->treat If equipped & trained vendor_pickup Store in Satellite Accumulation Area for EH&S Pickup collect->vendor_pickup treat->vendor_pickup Dispose of treated residue as hazardous waste incineration Final Disposal: Licensed Hazardous Waste Incineration vendor_pickup->incineration

Caption: Decision workflow for proper disposal.

Experimental Protocols for Disposal

Protocol 1: Segregation and Collection for Bulk Disposal (Recommended)

This is the standard and most secure method for disposing of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone waste.

Materials:

  • Dedicated, compatible hazardous waste container (e.g., amber glass bottle with a screw cap).

  • Hazardous Waste Label (provided by your institution's EH&S department).

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.

Procedure:

  • Select a Compatible Container: Use a clean, dry glass container. Avoid metal containers, particularly those made of aluminum, copper, or brass alloys, as nitrophenols can form shock-sensitive metal salts.[1]

  • Affix a Hazardous Waste Label: Attach the label to the container before adding any waste.

  • Transfer Waste: Carefully transfer the solid or dissolved waste into the container. If transferring a solid, use techniques that avoid generating dust.[1] Perform all transfers within a certified chemical fume hood.

  • List Contents: On the label, clearly write the full chemical name: "1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone" and list any other components or solvents in the waste mixture, with estimated percentages.

  • Secure the Container: Tightly seal the container. Do not overfill; leave at least 10% headspace.

  • Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, especially bases, strong oxidizing agents, acid chlorides, and acid anhydrides.[8]

  • Arrange for Pickup: Contact your institution's EH&S office to schedule a pickup for final disposal, which is typically high-temperature incineration.[9]

Protocol 2: Chemical Treatment for Trace Decontamination (Advanced)

This procedure, based on Fenton's reagent, is an oxidative method intended only for decontaminating small amounts of residue from glassware or minor spills. It is a highly exothermic reaction and must be performed with extreme caution.

Causality: The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with a ferrous iron (Fe²⁺) catalyst. These radicals aggressively attack and break apart the aromatic ring of the nitrophenol, degrading it into smaller, less toxic molecules like short-chain organic acids, water, and carbon dioxide.[10]

FentonReaction cluster_reactants Reactants cluster_products Products H2O2 H₂O₂ (Hydrogen Peroxide) OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fe2 Fe²⁺ (Ferrous Iron) Fe2->OH_radical Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ OH_radical->OH_ion Degradation Degradation Products (CO₂, H₂O, etc.) Nitrophenol Nitrophenol Waste Nitrophenol->Degradation Oxidation by •OH

Caption: Simplified Fenton reaction pathway.

Procedure:

  • Pre-Calculation and Preparation:

    • Work exclusively in a chemical fume hood with the sash lowered.

    • Ensure a fire extinguisher and spill kit are immediately accessible.

    • Prepare a 1 M solution of ferrous sulfate (FeSO₄) and a 3% (or less) solution of hydrogen peroxide. Do not use concentrated H₂O₂.

    • Place the reaction vessel (e.g., a beaker containing the contaminated item or rinse) in an ice bath to control the temperature.

  • Acidification: Adjust the pH of the aqueous waste solution to between 3 and 4 with dilute sulfuric acid. The Fenton reaction is most efficient in this pH range.[10]

  • Catalyst Addition: Slowly add the ferrous sulfate solution to the waste. A typical molar ratio is between 1:5 and 1:10 (Fe²⁺:H₂O₂).

  • Oxidant Addition: Add the 3% hydrogen peroxide solution dropwise using an addition funnel. Monitor the reaction closely for signs of temperature increase or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.

  • Reaction and Quenching: Allow the mixture to stir at room temperature for several hours after the addition is complete to ensure full degradation. Quench any remaining peroxide by adding a small amount of sodium bisulfite until bubbling ceases.

  • Neutralization and Disposal: Neutralize the final solution with sodium bicarbonate. The resulting aqueous solution containing iron salts and degradation products must still be collected, labeled, and disposed of as hazardous waste via your institution's EH&S department (Protocol 1).

Spill Management

Immediate and correct response to a spill is critical for safety.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[11]

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EH&S office.

    • Prevent entry to the contaminated area.

    • Provide emergency responders with the identity and hazards of the spilled material.[1]

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. ATSDR. [Link]

  • Google Patents. (1989). US4804480A - Destruction of nitrophenols.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]

  • Fagron. (n.d.). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone. [Link]

  • PubChem. (n.d.). 2'-Hydroxy-5'-nitroacetophenone. [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-4-nitrophenyl)ethanone. [Link]

  • University of Cincinnati. (n.d.). Advisory 7.3 - Identification of Hazardous Chemical Waste. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]

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